molecular formula C9H14N2O2 B486105 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid CAS No. 890592-88-8

3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid

Cat. No.: B486105
CAS No.: 890592-88-8
M. Wt: 182.22g/mol
InChI Key: GYVAKPNKPFFABF-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid is a useful research compound. Its molecular formula is C9H14N2O2 and its molecular weight is 182.22g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-6-4-7(2)11(10-6)8(3)5-9(12)13/h4,8H,5H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYVAKPNKPFFABF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 3-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoic Acid

Executive Summary

This technical guide provides a comprehensive analysis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid , a bifunctional heterocyclic building block characterized by a pyrazole nitrogen donor and a carboxylate oxygen donor.[1] With a molecular weight of 182.22 g/mol and formula C


H

N

O

, this molecule serves as a critical intermediate in medicinal chemistry—specifically in the design of integrin inhibitors—and as a versatile ligand in the synthesis of Metal-Organic Frameworks (MOFs).[1]

This document outlines the precise chemical identity, a self-validating synthetic protocol via aza-Michael addition, and the mechanistic logic governing its formation and coordination chemistry.[1]

Chemical Identity & Physicochemical Properties

The molecule consists of a 3,5-dimethylpyrazole core


-alkylated at the 1-position with a 3-butanoic acid chain.[1][2][3] This structure introduces a chiral center at the C3 position of the butanoic acid moiety.[1]

Table 1: Molecular Specifications

PropertySpecification
IUPAC Name 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid
Common Name 3-(3,5-Dimethylpyrazol-1-yl)butyric acid
CAS Registry Number 890592-88-8
Molecular Formula C

H

N

O

Molecular Weight 182.22 g/mol
Physical State White to off-white crystalline solid
Predicted pKa ~4.5 (Carboxylic acid), ~2.5 (Pyrazolium)
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water

Synthetic Pathway & Mechanism

The most robust route for synthesizing this molecule is the aza-Michael addition of 3,5-dimethylpyrazole to crotonic acid (trans-2-butenoic acid).[1] This atom-economic reaction exploits the nucleophilicity of the pyrazole nitrogen and the electrophilicity of the


-carbon in the 

-unsaturated acid.[1]
Reaction Mechanism (Graphviz Visualization)

The following diagram illustrates the nucleophilic attack and subsequent proton transfer that drives the formation of the C-N bond.

MichaelAddition Reactants Reactants (3,5-Dimethylpyrazole + Crotonic Acid) TS Transition State (Nucleophilic Attack at u03B2-Carbon) Reactants->TS Heat / Base Cat. Enolate Intermediate (Enolate Species) TS->Enolate C-N Bond Formation Product Product (3-(3,5-dimethylpyrazol-1-yl)butanoic acid) Enolate->Product Tautomerization / Proton Transfer

Figure 1: Mechanistic flow of the aza-Michael addition.[1] The pyrazole N1 acts as the nucleophile attacking the


-carbon of crotonic acid.[1]

Experimental Protocol

This protocol is designed for scalability and purity.[1] It avoids the use of harsh halogenated solvents, utilizing water or ethanol as a green reaction medium.[1]

Objective: Synthesis of 10.0 g of 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid.

Materials:
  • 3,5-Dimethylpyrazole (MW 96.13): 5.28 g (55 mmol)[1]

  • Crotonic Acid (MW 86.09): 4.30 g (50 mmol)[1]

  • Sodium Hydroxide (Catalytic): 0.2 g[1]

  • Solvent: Water (30 mL) or Ethanol (30 mL)[1]

  • Reagent: Conc. HCl (for precipitation)

Step-by-Step Methodology:
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3,5-dimethylpyrazole (5.28 g) and crotonic acid (4.30 g) in 30 mL of water.

    • Note: A slight excess of pyrazole (1.1 eq) drives the reaction to completion.[1]

  • Catalysis: Add NaOH (0.2 g) to the mixture. The base deprotonates a fraction of the pyrazole, enhancing its nucleophilicity.[1]

  • Reflux: Heat the mixture to reflux (100°C) for 12–16 hours . Monitor progress via TLC (System: Ethyl Acetate/Hexane 1:1) or LC-MS.[1] The spot for crotonic acid should disappear.[1]

  • Work-up & Purification:

    • Cool the reaction mixture to room temperature.

    • Acidification: Dropwise add concentrated HCl until the pH reaches ~3.0. This protonates the carboxylate, causing the product to precipitate.[1]

    • Filtration: Filter the white precipitate under vacuum.[1]

    • Washing: Wash the filter cake with cold water (

      
       mL) to remove unreacted starting materials and salts.[1]
      
  • Drying: Dry the solid in a vacuum oven at 50°C for 6 hours.

  • Yield Calculation: Expected Yield: ~70–85% (approx. 6.4–7.8 g).[1]

Applications & Coordination Chemistry

This molecule acts as a heterotopic ligand , capable of bridging metal centers through two distinct functional groups: the soft nitrogen of the pyrazole and the hard oxygen of the carboxylate.[1]

Ligand Behavior in MOFs

In Metal-Organic Frameworks (MOFs), this ligand can form "paddle-wheel" or infinite rod secondary building units (SBUs).[1] The flexibility of the butanoic acid chain allows for conformational adaptation, leading to unique pore structures.[1]

Coordination cluster_modes Coordination Modes Ligand 3-(3,5-dimethylpyrazol-1-yl)butanoic acid ModeA Monodentate (Carboxylate-only) Ligand->ModeA Low pH / Hard Metals ModeB Bidentate Bridging (N-Metal + O-Metal) Ligand->ModeB Neutral pH / Transition Metals (Cu, Zn) ModeC Chelating (Rare due to sterics) Ligand->ModeC

Figure 2: Potential coordination modes of the ligand.[1] Mode B is preferred for constructing 3D MOF networks.[1]

Pharmaceutical Relevance

The 3-(3,5-dimethylpyrazol-1-yl) moiety is a recognized bioisostere in drug design.[1][3] It mimics the imidazole side chain of histidine but with altered lipophilicity and hydrogen-bonding potential.[1]

  • Integrin Inhibition: Structural analogs of this molecule (where the aliphatic chain is replaced or extended by aromatic systems) have been identified as potent

    
     integrin inhibitors, used in treating idiopathic pulmonary fibrosis (IPF) [1].[1][3]
    

Analytical Characterization Expectations

To validate the synthesis, the following spectral data should be obtained:

  • 
    H NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       12.1 ppm (s, 1H, -COOH )
      
    • 
       5.8 ppm (s, 1H, Pyrazole-H4 )
      
    • 
       4.6 ppm (m, 1H, N-CH -CH
      
      
      
      ) – Chiral center
    • 
       2.8 ppm (dd, 2H, -CH 
      
      
      
      -COOH)
    • 
       2.1 ppm (s, 3H, Pyrazole-CH 
      
      
      
      )
    • 
       2.0 ppm (s, 3H, Pyrazole-CH 
      
      
      
      )
    • 
       1.4 ppm (d, 3H, CH-CH 
      
      
      
      )
  • Mass Spectrometry (ESI+):

    • 
       peak at 183.2 m/z .[1]
      

References

  • Barrett, T. N., et al. (2019).[1][3] Discovery of (S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic Acid...[1][3]. Journal of Medicinal Chemistry.[1] [Related structural motif context]. Retrieved from [Link][1]

Sources

Technical Guide: 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic Acid Scaffolds in Integrin Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Molecular Rationale

The Pharmacophore Identity

3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid represents a privileged acidic pharmacophore used in the design of high-affinity non-peptidic integrin antagonists, specifically targeting the


  isoform.

In the context of drug discovery, this molecule (and its


-aryl analogues) functions as an Aspartate (Asp) Bioisostere . Within the RGD (Arg-Gly-Asp) binding motif common to integrin ligands, the carboxylic acid tail is critical for coordinating the metal ion (Mg²⁺ or Mn²⁺) located in the Metal-Ion-Dependent Adhesion Site (MIDAS) of the integrin 

-subunit.
Therapeutic Context: Idiopathic Pulmonary Fibrosis (IPF)

The primary utility of this scaffold lies in the development of inhaled therapeutics for Idiopathic Pulmonary Fibrosis (IPF) .[1] The


 integrin is upregulated in injured epithelial cells and activates Transforming Growth Factor-

(TGF-

), the master regulator of fibrosis. Inhibitors utilizing the 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid core—such as the clinical candidate GSK3008348 —block this interaction, preventing the release of active TGF-

from the Latency Associated Peptide (LAP) complex.

Part 2: Mechanism of Action & Structural Biology

The "Acidic Headgroup" Strategy

Integrin inhibitors are generally "dumbbell-shaped" molecules consisting of:

  • Basic Headgroup: Mimics Arginine (binds the

    
    -subunit propeller).
    
  • Linker/Scaffold: Controls the distance and orientation.

  • Acidic Terminus: Mimics Aspartate (binds the

    
    -subunit MIDAS).
    

The 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid moiety serves as the Acidic Terminus + Linker . The pyrazole ring provides structural rigidity, locking the carboxylic acid into a conformation that maximizes binding affinity to the MIDAS cation while minimizing entropic penalties upon binding.

Pathway Visualization: TGF- Activation Blockade

The following diagram illustrates the specific node where this inhibitor acts to prevent fibrotic signaling.

TGF_Pathway Integrin Integrin αvβ6 (Epithelial Surface) ProTGF Latent TGF-β Complex (ECM Bound) Integrin->ProTGF Binds via RGD motif ActiveTGF Active TGF-β Release Integrin->ActiveTGF Mechanical Activation Inhibitor Small Molecule Inhibitor (Pyrazole-Butanoic Acid Core) Inhibitor->Integrin Competes for MIDAS site Inhibitor->ActiveTGF BLOCKS Receptor TGF-β Receptor (Fibroblast) ActiveTGF->Receptor Ligand Binding Smad Smad2/3 Phosphorylation Receptor->Smad Signaling Cascade Fibrosis Fibrosis / Collagen Deposition Smad->Fibrosis Gene Transcription

Caption: Mechanism of Action. The inhibitor competes with the Latent TGF-β complex for the integrin binding pocket, preventing mechanical activation of the fibrotic cytokine.

Part 3: Chemical Synthesis & Optimization

The synthesis of the core fragment relies on a Michael addition. High enantioselectivity is often required, as the (S)-enantiomer typically exhibits superior binding affinity for the


 series.
Protocol 1: Synthesis of the Acidic Core

Objective: Synthesize 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid (racemic or chiral).

Reagents:

  • 3,5-Dimethylpyrazole[1][2][3][4]

  • Ethyl crotonate (for racemic) or Chiral Crotonates

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Cesium Carbonate

  • Solvent: Acetonitrile (ACN)

Step-by-Step Methodology:

  • Michael Addition:

    • Dissolve 3,5-dimethylpyrazole (1.0 equiv) and ethyl crotonate (1.2 equiv) in ACN.

    • Add DBU (0.5 equiv) as a catalyst.

    • Reflux at 80°C for 12–24 hours under

      
       atmosphere.
      
    • Monitor: TLC (Hexane:EtOAc 3:1) should show consumption of pyrazole.

  • Hydrolysis:

    • Concentrate the reaction mixture to obtain the intermediate ester.

    • Redissolve in THF/Water (1:1).

    • Add LiOH (2.0 equiv) and stir at room temperature for 4 hours.

  • Workup:

    • Acidify to pH 3.0 using 1N HCl.

    • Extract with Ethyl Acetate (3x).

    • Dry over

      
       and concentrate in vacuo.
      
  • Purification:

    • Recrystallization from Hexane/Ether or Flash Chromatography (DCM:MeOH 95:5).

Workflow Visualization: Synthesis Logic

Synthesis_Flow Start 3,5-Dimethylpyrazole Step1 Michael Addition (DBU/ACN, 80°C) Start->Step1 Reagent Ethyl Crotonate Reagent->Step1 Intermed Intermediate Ester Step1->Intermed Step2 Hydrolysis (LiOH, THF/H2O) Intermed->Step2 Final Target Acid (Aspartate Mimetic) Step2->Final

Caption: Synthetic route for the pyrazole-butanoic acid pharmacophore via aza-Michael addition.

Part 4: Biological Evaluation & SAR Data

To validate the efficacy of this scaffold, researchers employ solid-phase receptor binding assays. The goal is to measure the ability of the compound to displace a natural ligand (like Fibronectin or LAP) from the purified integrin.

Protocol 2: Solid-Phase Binding Assay

Reagents:

  • Purified Recombinant Human

    
     Integrin.
    
  • Ligand: Biotinylated LAP (Latency Associated Peptide).

  • Detection: Streptavidin-HRP.

Methodology:

  • Coating: Coat 96-well microplates with

    
     integrin (1 
    
    
    
    g/mL) in PBS overnight at 4°C.
  • Blocking: Block non-specific sites with 3% BSA in PBS for 2 hours.

  • Competition: Add the test compound (dilution series 0.1 nM to 10

    
    M) mixed with Biotin-LAP (fixed concentration, e.g., 5 nM).
    
  • Incubation: Incubate for 2 hours at room temperature.

  • Wash: Wash 3x with TBST (Tris-Buffered Saline + 0.05% Tween-20).

  • Detection: Add Streptavidin-HRP (1:2000) for 1 hour.

  • Readout: Add TMB substrate, stop with

    
    , and measure OD at 450 nm.
    
  • Analysis: Fit data to a 4-parameter logistic equation to determine

    
    .
    
Structure-Activity Relationship (SAR) Data Summary

The following table summarizes how modifications to the 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid core affect potency against


. (Data representative of trends in GSK3008348 development).
Compound VariantModification

pIC50
Selectivity (

)
Notes
Core Acid Unmodified Pyrazole-Butanoic Acid< 5.0N/AWeak binder (Fragment only). Lacks basic amine.
Aryl-Linker 3-(3-pyridyl)butanoic acid core6.2LowImproved stacking, still lacks basic head.
Full RGD Mimetic Core + Tetrahydronaphthyridine (Basic Head)8.5 - 11.0 High (>100x) The clinical candidate profile (GSK3008348).
Enantiomer (R) (R)-configuration at C3< 6.0LowThe (S)-enantiomer is critical for the binding pocket.

Key Insight: The "Core Acid" itself is a weak inhibitor. Its value is as a modular building block . It must be coupled with a high-affinity basic group (mimicking Arginine) to achieve nanomolar potency.

Part 5: References

  • Anderson, N. A., et al. (2018). "Discovery of (S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic Acid, a Nonpeptidic αvβ6 Integrin Inhibitor for the Inhaled Treatment of Idiopathic Pulmonary Fibrosis."[1][3] Journal of Medicinal Chemistry.

  • Slack, R. J., et al. (2016). "Pharmacological characterization of the αvβ6 integrin inhibitor GSK3008348." British Journal of Pharmacology.

  • Madsen, D., et al. (2020). "Small Molecule Inhibitors of Integrin αvβ6." Journal of Medicinal Chemistry (Review of RGD mimetics).

  • MedChemExpress. "MK-0429 (L-000845704) | αvβ3 Integrin Inhibitor."

  • Selleck Chemicals. "Integrin Inhibitor Review and Product List."

Sources

Methodological & Application

synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Comprehensive Protocol for the Synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, two-part protocol for the synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid, a valuable heterocyclic building block in medicinal chemistry. The synthesis is achieved through a robust and efficient pathway involving the initial preparation of 3,5-dimethylpyrazole via a classical condensation reaction, followed by its conjugate addition to crotonic acid. This guide is designed for chemical researchers and drug development professionals, offering in-depth explanations of the underlying reaction mechanisms, step-by-step procedural instructions, and comprehensive validation checkpoints to ensure the synthesis of a high-purity final product.

Introduction: The Significance of Pyrazole Moieties

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1][2][3] Derivatives of pyrazole have demonstrated a remarkable spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[1][4] The specific target molecule, 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid, incorporates both the stable pyrazole ring and a carboxylic acid functional group, making it a versatile intermediate for the development of more complex therapeutic agents. For instance, molecules containing a similar core structure have been investigated as potent inhibitors for the treatment of idiopathic pulmonary fibrosis, highlighting the therapeutic potential of this chemical class.[5]

The synthetic strategy detailed herein is logical and efficient. It begins with the well-established synthesis of the pyrazole core, followed by a selective N-alkylation using an aza-Michael addition, a reliable method for forming carbon-nitrogen bonds.

Overall Synthetic Workflow

The synthesis is a two-stage process. First, the precursor 3,5-dimethylpyrazole is synthesized from acetylacetone and hydrazine hydrate. Second, this precursor undergoes an aza-Michael addition with crotonic acid to yield the final product.

Synthesis_Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Target Synthesis A Acetylacetone + Hydrazine Hydrate B Condensation Reaction (Catalyst: Acetic Acid) A->B Reagents C 3,5-Dimethylpyrazole B->C Product D 3,5-Dimethylpyrazole + Crotonic Acid C->D Used as Precursor E Aza-Michael Addition (Heat) D->E Reactants F 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid E->F Final Product

Caption: Overall two-part workflow for the synthesis.

Part 1: Synthesis of the Precursor, 3,5-Dimethylpyrazole

Principle and Mechanism

The synthesis of 3,5-dimethylpyrazole is a classic example of the Knorr pyrazole synthesis. It proceeds via a cyclocondensation reaction between a 1,3-dicarbonyl compound (acetylacetone) and a hydrazine derivative (hydrazine hydrate).[6] The reaction is typically catalyzed by a weak acid, such as acetic acid.[7][8] The mechanism involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )CAS NumberNotes
Acetylacetone (2,4-pentanedione)C₅H₈O₂100.12123-54-6Purity ≥99%
Hydrazine hydrateH₆N₂O50.067803-57-8~64% solution in water
EthanolC₂H₅OH46.0764-17-5Anhydrous or 95%
Glacial Acetic AcidCH₃COOH60.0564-19-7Catalyst
Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 50 mL of ethanol and 6 mL of hydrazine hydrate. Stir the solution to ensure homogeneity.[9]

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool for approximately 10-15 minutes.

  • Reagent Addition: While maintaining the low temperature and stirring vigorously, add 10 mL of acetylacetone dropwise to the solution using a dropping funnel. The addition should be slow to control the exothermic reaction.[9] A few drops of glacial acetic acid can be added as a catalyst.[7][8]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux for 3 hours.[4]

  • Isolation and Purification: After reflux, cool the reaction mixture to room temperature and then further cool in an ice bath to induce crystallization. If necessary, reduce the solvent volume by rotary evaporation.

  • Filtration: Collect the resulting white crystalline solid by vacuum filtration, washing the crystals with a small amount of ice-cold water or ethanol.

  • Drying: Dry the product under vacuum to obtain pure 3,5-dimethylpyrazole. The expected melting point is 105-108 °C.

Part 2: Synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid

Principle and Mechanism: The Aza-Michael Addition

This key transformation is an aza-Michael addition, which is a type of conjugate addition reaction.[10] The N-H proton of the 3,5-dimethylpyrazole is weakly acidic, and the nitrogen atom can act as a soft nucleophile. Crotonic acid is an α,β-unsaturated carboxylic acid. The electron-withdrawing nature of the carbonyl group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.[11][12]

The reaction proceeds by the nucleophilic attack of the pyrazole nitrogen onto the β-carbon of crotonic acid. This forms an enolate intermediate, which is then protonated to yield the final saturated butanoic acid derivative. The reaction is thermally driven and does not require an external catalyst, although the product itself may exhibit autocatalytic effects.[10]

Michael_Addition_Mechanism Pyrazole\n(Nucleophile) Pyrazole (Nucleophile) β-Carbon Attack β-Carbon Attack Pyrazole\n(Nucleophile)->β-Carbon Attack 1. Nucleophilic Attack Enolate Intermediate Enolate Intermediate β-Carbon Attack->Enolate Intermediate 2. Forms Intermediate Crotonic Acid\n(Michael Acceptor) Crotonic Acid (Michael Acceptor) Crotonic Acid\n(Michael Acceptor)->β-Carbon Attack Protonation Protonation Enolate Intermediate->Protonation 3. Tautomerization/ Proton Transfer Final Product Final Product Protonation->Final Product 4. Forms Stable C-N Bond

Caption: The Aza-Michael conjugate addition mechanism.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )CAS NumberNotes
3,5-DimethylpyrazoleC₅H₈N₂96.1367-51-6Synthesized in Part 1
Crotonic acidC₄H₆O₂86.09107-93-7Purity ≥98%
Experimental Protocol

This protocol is adapted from the procedure described by Khachatryan, H. N. (2017).[10]

  • Reaction Setup: In a 50 mL round-bottom flask, combine 4.8 g (0.05 mol) of 3,5-dimethylpyrazole and 4.7 g (0.055 mol) of crotonic acid. No solvent is required for this reaction.

  • Heating: Heat the reaction mixture using a water bath maintained at 85-90 °C for 3 hours. A magnetic stirrer can be used if the mixture remains mobile.

  • Crystallization: After the heating period, remove the flask from the water bath and allow it to cool to room temperature. The product should solidify or crystallize upon cooling.

  • Purification: The crude product can be purified by recrystallization. Based on the product's structure (containing both a basic pyrazole ring and an acidic carboxylic acid group), a suitable recrystallization solvent could be water or an ethanol/water mixture.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold solvent, and dry under vacuum.

Process Validation and Quality Control

To ensure the identity and purity of the synthesized 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid, a suite of analytical techniques should be employed. The expected data, based on literature values, are summarized below.[10]

AnalysisExpected ResultPurpose
Melting Point 150-151 °CAssess purity; a sharp melting point indicates high purity.
FT-IR (cm⁻¹) ~1700 (C=O), ~3200-3400 (broad, COOH)Confirm the presence of carboxylic acid functional groups.
¹H NMR (DMSO-d₆, δ, ppm) 1.37 (d, 3H), 2.11 (s, 3H), 2.24 (d, 3H), 2.60 (dd, 1H), 2.86 (dd, 1H), 4.49-4.60 (m, 1H), 5.61 (br. s., 1H), 11.92 (br. s., 1H)Confirm the molecular structure and connectivity of protons.
Elemental Analysis Calculated for C₉H₁₄N₂O₂: C, 59.32%; H, 7.74%; N, 15.37%Verify the elemental composition and empirical formula.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low Yield in Part 1 Incomplete reaction; loss during workup.Ensure dropwise addition of acetylacetone at low temperature. Extend reflux time. Minimize the amount of cold solvent used for washing.
Reaction in Part 2 is sluggish or incomplete Insufficient heating.Ensure the reaction temperature is maintained at 85-90 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Product is an oil or difficult to crystallize Presence of unreacted starting materials or impurities.Attempt purification via column chromatography (silica gel). Try trituration with a non-polar solvent like hexanes to induce solidification.
Broad melting point range Impure product.Repeat the recrystallization step, ensuring slow cooling to promote the formation of well-defined crystals.

References

  • CN100506798C - Method for preparing 3.5-dimethylpyrazole - Google Patents.
  • CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

  • Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives - JOCPR. Available at: [Link]

  • Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives - ChemRxiv. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. Available at: [Link]

  • 3,5-Dimethylpyrazole - Wikipedia. Available at: [Link]

  • Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes - NIH. Available at: [Link]

  • Discovery of ( S )-3-(3-(3,5-Dimethyl-1 H -pyrazol-1-yl)phenyl)-4-(( R )-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic - ResearchGate. Available at: [Link]

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES - TSI Journals. Available at: [Link]

  • 19.13: Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones - Chemistry LibreTexts. Available at: [Link]

  • Aza-Michael addition of pyrazoles to crotonic acid - ResearchGate. Available at: [Link]

  • Synthesis of 2-pyrazolines by the reactions of α,β-unsaturated aldehydes, ketones, and esters with diazoalkanes, nitrile imines, and hydrazines - ResearchGate. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available at: [Link]

  • The Michael-type Addition of 1-Cyanoacetyl-3,5- dimethylpyrazole to Arylmethylenecyanoacetamides - Sciforum. Available at: [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry. Available at: [Link]

  • Conjugate Addition in Alpha Beta Unsaturated Ketones Aldehydes and Carboxylic Acid Derivatives - YouTube. Available at: [Link]

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Available at: [Link]

  • 19.13 Conjugate Nucleophilic Addition to α,β-Unsaturated Aldehydes and Ketones. Available at: [Link]

Sources

application of 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoic Acid in Medicinal Chemistry

Executive Summary

3-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoic acid (CAS: 890592-88-8) is a specialized heterocyclic building block used in the design of bioactive small molecules. It features a 3,5-dimethylpyrazole (DMP) pharmacophore linked to a carboxylic acid via a flexible three-carbon aliphatic chain (butyric acid backbone).

This molecular architecture serves two critical functions in medicinal chemistry:

  • Pharmacophore Delivery: It introduces the DMP moiety—a proven bioisostere for phenyl rings and a privileged scaffold for metal coordination—into a target molecule while maintaining specific physicochemical properties (logP modulation).

  • Bidentate Ligand Potential: The pyrazole nitrogen and the carboxylic acid oxygen can act cooperatively in fragment-based drug discovery (FBDD) to chelate metalloenzyme active sites or bridge protein sub-pockets.

This guide details the synthesis, chemical stability, and application protocols for incorporating this scaffold into drug discovery workflows.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]

PropertySpecification
IUPAC Name 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid
CAS Number 890592-88-8
Molecular Formula C₉H₁₄N₂O₂
Molecular Weight 182.22 g/mol
pKa (Calc.) ~4.5 (Carboxylic Acid), ~2.5 (Pyrazole N2)
LogP (Calc.) 1.24
Solubility High in DMSO, Methanol, DCM; Moderate in Water (pH dependent)
Key Pharmacophore 3,5-Dimethylpyrazole (Lipophilic H-bond acceptor)

Protocol A: Synthesis of the Building Block

The most robust route to this compound is the Aza-Michael Addition of 3,5-dimethylpyrazole to crotonic acid (or its esters). This method is preferred over alkylation with 3-bromobutyric acid due to higher regioselectivity and milder conditions.

Mechanism & Rationale

3,5-Dimethylpyrazole is a weak nucleophile. The reaction requires either basic activation (to form the pyrazolate anion) or acid catalysis (to activate the Michael acceptor). The protocol below uses a base-catalyzed approach optimized for yield and purity.

Materials
  • 3,5-Dimethylpyrazole (1.0 equiv)[1]

  • Crotonic Acid (1.1 equiv)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 equiv) - Catalyst

  • Acetonitrile (MeCN) or Water (Green Chemistry variant)

  • Reflux condenser, magnetic stirrer.

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask, dissolve 3,5-dimethylpyrazole (10 mmol, 0.96 g) and crotonic acid (11 mmol, 0.95 g) in MeCN (20 mL).

  • Catalyst Addition: Add DBU (1 mmol, 0.15 mL) dropwise.

  • Reflux: Heat the mixture to reflux (80–82 °C) for 12–16 hours. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS. The pyrazole starting material should be consumed.

  • Workup:

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in EtOAc (50 mL) and wash with 1M HCl (20 mL) to remove DBU and protonate the product.

    • Note: The product is amphoteric but primarily acidic. Ensure the pH of the aqueous layer is ~3–4 to keep the carboxylic acid protonated for extraction into the organic phase.

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Recrystallize from Hexane/EtOAc or purify via flash column chromatography (Gradient: 0→5% MeOH in DCM).

  • Validation:

    • 1H NMR (DMSO-d6): Confirm the disappearance of alkene protons (crotonic acid) and the appearance of the methine multiplet at ~4.5 ppm (CH-N).

Protocol B: Medicinal Chemistry Applications

Application 1: Fragment-Based Drug Discovery (FBDD)

This compound is an ideal "fragment" for screening against metalloproteins (e.g., histone deacetylases, metalloproteases) due to its ability to coordinate metal ions.

Screening Protocol:

  • Library Prep: Dissolve the compound in d6-DMSO at 100 mM.

  • Soak Systems: For crystallographic screening, soak protein crystals in a solution containing 1–10 mM of the fragment.

  • Analysis: Look for electron density at the active site zinc/iron. The carboxylate often binds the metal, while the dimethylpyrazole makes hydrophobic contacts with the "rim" of the pocket.

Application 2: Scaffold Linker Strategy

The butyric acid chain acts as a flexible linker. The carboxylic acid can be converted to an amide, ester, or heterocycle (e.g., oxadiazole) to extend the molecule.

Amide Coupling Protocol (General):

  • Activation: Dissolve 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid (1 equiv) in DMF. Add HATU (1.1 equiv) and DIPEA (2 equiv). Stir for 10 min.

  • Coupling: Add the amine partner (R-NH₂, 1.1 equiv).

  • Reaction: Stir at RT for 2–4 hours.

  • Rationale: The steric bulk of the dimethylpyrazole does not interfere with the carboxylic acid activation due to the 3-carbon spacer.

Visualizations

Figure 1: Synthesis and Utility Pathway

This diagram illustrates the synthesis of the core building block and its divergent applications in creating diverse chemical libraries.

G Start1 3,5-Dimethylpyrazole (Nucleophile) Product 3-(3,5-dimethyl-1H-pyrazol-1-yl) butanoic acid (Core Scaffold) Start1->Product DBU, MeCN, Reflux (Aza-Michael Addn) Start2 Crotonic Acid (Michael Acceptor) Start2->Product App1 Amide Coupling (Library Expansion) Product->App1 HATU, R-NH2 App2 Metal Coordination (FBDD Hit) Product->App2 Zn2+/Fe2+ Binding App3 Cyclization (e.g., Oxadiazoles) Product->App3 Hydrazine, CDI

Caption: Synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid via Aza-Michael addition and its downstream applications in library synthesis and fragment screening.

Figure 2: Pharmacophore Logic

A decision tree for when to deploy this specific scaffold versus rigid analogs.

DecisionTree Problem Design Challenge: Need Lipophilic H-Bond Acceptor Choice1 Is the binding pocket rigid? Problem->Choice1 BranchYes Use Phenyl Linker (e.g., 3-(3,5-DMP)benzoic acid) Choice1->BranchYes Yes BranchNo Use Aliphatic Linker (This Protocol) Choice1->BranchNo No Outcome 3-(3,5-dimethyl-1H-pyrazol-1-yl) butanoic acid BranchNo->Outcome Benefit Benefits: 1. Rotational Freedom 2. sp3 Character (F3) 3. Improved Solubility Outcome->Benefit

Caption: Selection criteria for using the aliphatic butanoic acid linker versus rigid aryl linkers in medicinal chemistry design.

References

  • Synthesis of Pyrazole Derivatives

    • El-Saghier, A. M. M., & Khodairy, A. (2000). New synthetic approaches to condensed pyrazoles. Phosphorus, Sulfur, and Silicon and the Related Elements, 160(1), 105-119.

  • Integrin Inhibitor Pharmacophores (Contextual)

    • Anderson, N. A., et al. (2018). Discovery of (S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic Acid.[2][3][4] ACS Medicinal Chemistry Letters, 9(12), 1257–1262.

    • Note: This reference illustrates the biological potency of the 3,5-dimethylpyrazole moiety when linked to a butanoic acid backbone, albeit via a phenyl spacer.
  • Coordination Chemistry of Pyrazole Carboxylates

    • Tella, A. C., et al. (2021). Synthesis, crystal structure and biological studies of Cu(II) complexes containing 3,5-dimethylpyrazole. Journal of Molecular Structure, 1224, 129237.

  • Aza-Michael Addition Protocols

    • Rulev, A. Y. (2017). Aza-Michael addition of pyrazoles: A review. RSC Advances, 7, 3968-3984.

Sources

Application Note: Screening Pyrazole Analogs for Integrin Affinity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the screening of pyrazole-based small molecules as RGD (Arg-Gly-Asp) mimetics for integrin receptors (specifically


, 

, and

). Pyrazole scaffolds act as rigid spacers that position pharmacophores to interact with the Metal Ion-Dependent Adhesion Site (MIDAS). This protocol series moves from high-throughput solid-phase competition assays to biophysical characterization via Surface Plasmon Resonance (SPR) and functional cell adhesion validation.

Introduction: The Pyrazole-Integrin Interface

Integrins are heterodimeric transmembrane receptors that modulate cell-ECM (extracellular matrix) adhesion. In drug discovery, they are critical targets for oncology (angiogenesis) and thrombosis.

The RGD tripeptide sequence is the natural ligand motif for many integrins. Small molecule antagonists must mimic this geometry.

  • The Pharmacophore: A basic moiety (mimicking Arginine) and an acidic moiety (mimicking Aspartic Acid) separated by a spacer.

  • The Pyrazole Advantage: The pyrazole ring serves as a privileged scaffold. It provides a rigid, planar geometry that reduces the entropic cost of binding compared to flexible linear peptides.

  • Mechanism: The acidic group of the pyrazole analog coordinates with the divalent cation (

    
     or 
    
    
    
    ) at the MIDAS site on the
    
    
    -subunit, while the basic group interacts with the
    
    
    -subunit's propeller domain.
Screening Workflow Visualization

The following diagram outlines the critical path from library to lead candidate.

ScreeningWorkflow Library Pyrazole Library (In Silico Filter) SP_Assay Phase I: Solid-Phase Binding (High Throughput) Library->SP_Assay Select Top 500 SPR Phase II: SPR Kinetics (Kd, kon, koff) SP_Assay->SPR IC50 < 100 nM Cell_Assay Phase III: Cell Adhesion (Functional) SPR->Cell_Assay Slow Off-rate Lead Lead Candidate Cell_Assay->Lead Bioactive

Figure 1: The integrated screening cascade. Selection criteria (edges) ensure only high-probability candidates progress to low-throughput, high-cost assays.

Phase I: Solid-Phase Competitive Binding Assay

Goal: Rapidly filter libraries to determine


 values.
Principle:  A competition ELISA. Immobilized integrin captures a biotinylated natural ligand (e.g., Vitronectin). The pyrazole analog competes for the binding site.
Critical Reagents
ComponentSpecificationPurpose
Receptor Recombinant Human

Target protein (immobilized).
Ligand Biotinylated Vitronectin (VN)Competitor.
Cation

(1 mM)
Crucial: Forces integrin into "high-affinity" open conformation.
Detection Streptavidin-HRP + TMBColorimetric readout.
Protocol Steps
  • Coating: Dilute

    
     to 1 
    
    
    
    g/mL in Coating Buffer (PBS, pH 7.4). Add 100
    
    
    L/well to a 96-well high-binding plate (e.g., Nunc Maxisorp). Incubate overnight at 4°C.
  • Blocking: Wash 2x with Wash Buffer (PBS + 0.05% Tween-20). Add 200

    
    L Blocking Buffer (PBS + 1% BSA + 5% Sucrose). Incubate 2h at RT.
    
  • Competition Mix:

    • Prepare Binding Buffer : 20 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM

      
      , 0.1% BSA.
      
    • Note on Cations: Do not use

      
       alone, as it stabilizes the closed (low affinity) headpiece. Use 
      
      
      
      to mimic activation [1].[1]
    • Mix Biotin-VN (fixed conc. ~0.5

      
      g/mL) with serial dilutions of Pyrazole Analog (0.1 nM – 10 
      
      
      
      M) in Binding Buffer.
  • Incubation: Add 100

    
    L of Competition Mix to wells. Incubate 3h at RT.
    
  • Detection: Wash 3x. Add Streptavidin-HRP (1:2000). Incubate 1h. Wash 3x. Add TMB substrate. Stop with 1M

    
    .
    
  • Analysis: Measure OD450. Fit data to a 4-parameter logistic equation to derive

    
    .
    

Phase II: Biophysical Kinetics (SPR)

Goal: Determine residence time (


). High affinity (

) driven by a slow off-rate is a better predictor of in vivo efficacy than

. Platform: Biacore 8K or T200.
Experimental Logic

Small molecules (<500 Da) produce low Refractive Index (RI) shifts. Therefore, we immobilize the heavy partner (Integrin) and flow the light partner (Pyrazole).

  • Challenge: Pyrazoles are hydrophobic and require DMSO.

  • Solution: Solvent Correction. Mismatch between running buffer DMSO and sample DMSO causes bulk RI shifts that mask binding.

Protocol Steps
  • Immobilization (CM5 Chip):

    • Activate surface with EDC/NHS.

    • Dilute

      
       to 20 
      
      
      
      g/mL in 10 mM Sodium Acetate (pH 4.5).
    • Inject to target immobilization level (~3000-5000 RU). High density is required for small molecule detection [2].[2]

    • Block with Ethanolamine.

  • Buffer Preparation:

    • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20) + 1 mM

      
        + 5% DMSO .
      
    • Critical: The DMSO concentration in the running buffer must exactly match the sample buffer.

  • Solvent Correction Cycle:

    • Prepare a standard curve of DMSO (4.5% to 5.8%) to calibrate the instrument's response to bulk refractive index changes.

  • Kinetic Injection:

    • Prepare 5 concentrations of Pyrazole (e.g., 0.1x to 10x the

      
       derived in Phase I).
      
    • Inject at flow rate 30

      
      L/min. Contact time: 60s. Dissociation time: 180s.
      
  • Data Analysis:

    • Double reference subtraction (Reference surface - Buffer blank).

    • Fit to 1:1 Langmuir binding model .

    • Success Criteria:

      
       should be theoretical max based on MW ratio. Complex binding curves may indicate aggregation or allosteric binding.
      

Phase III: Functional Cell Adhesion Assay

Goal: Confirm the compound prevents live cells from adhering to ECM, validating membrane permeability and biological relevance. Cell Line: K562 transfected with


 (K562-

) or HUVECs.
Protocol Steps
  • ECM Coating: Coat 96-well black-wall plates with Vitronectin (5

    
    g/mL) overnight at 4°C. Block with 1% BSA (heat-inactivated).
    
  • Cell Preparation:

    • Harvest cells. Wash in serum-free medium.

    • Label cells with Calcein-AM (2

      
      M) for 30 min at 37°C. This creates a fluorescent cytoplasm.
      
    • Resuspend in Adhesion Buffer (HBSS + 1 mM

      
       + 0.5% BSA).
      
  • Inhibition Setup:

    • Pre-incubate labeled cells (

      
       cells/mL) with Pyrazole analogs for 20 min at RT.
      
    • Control: Include a mAb (e.g., LM609) as a positive control for inhibition.

  • Adhesion:

    • Add cell/compound mix to Vitronectin-coated wells.

    • Incubate 45-60 min at 37°C.

  • Washing (The Variable Step):

    • Non-adherent cells must be removed.[3] Use an automated plate washer or gentle manual aspiration (2x with PBS).

    • Caution: Aggressive washing strips weakly adherent cells, creating false positives.

  • Readout: Measure Fluorescence (Ex 485 nm / Em 535 nm).

  • Calculation:

    
    
    
Mechanistic Pathway Visualization

The following diagram illustrates the molecular interference mechanism being tested.

IntegrinMechanism ECM ECM Ligand (Vitronectin RGD) MIDAS MIDAS Site (Mg2+/Mn2+) ECM->MIDAS Natural Binding Integrin Integrin Receptor (Active Conformation) Signaling Focal Adhesion Kinase (FAK) Activation Integrin->Signaling Outside-In Signal MIDAS->Integrin Stabilizes Open Head Pyrazole Pyrazole Analog (Inhibitor) Pyrazole->ECM Competes With Pyrazole->MIDAS High Affinity Blockade

Figure 2: Mechanism of Action.[4] The pyrazole analog competitively occupies the MIDAS site, preventing ECM engagement and downstream FAK signaling.

Troubleshooting & Optimization

  • High Background in Solid-Phase: Increase Tween-20 to 0.1% in wash buffer. Ensure BSA is "Fatty Acid Free" to prevent non-specific hydrophobic binding of pyrazoles.

  • Negative SPR Binding: If

    
     is negative, the reference surface is binding the compound non-specifically. Switch from Dextran (CM5) to PEG-based chips to reduce non-specific binding.
    
  • Cell Toxicity: Always run a parallel MTS/MTT assay. If the pyrazole kills the cell, it won't adhere, mimicking a "hit" in the adhesion assay.

References

  • Mould, P. A. (2009).[5] Solid phase assays for studying ECM protein-protein interactions.[5][6] Methods in Molecular Biology, 522, 195–200.[5] Link

  • O'Connell, N. (2021).[7] Protein Ligand Interactions Using Surface Plasmon Resonance.[2][7][8][9] Methods in Molecular Biology, 2365, 1-16. Link

  • Xiong, J. P., et al. (2001). Crystal structure of the extracellular segment of integrin

    
    . Science, 294(5541), 339-345.[10] Link
    
  • Rechenmacher, F., et al. (2013). Designing Integrin Antagonists: From Peptides to Small Molecules. Current Pharmaceutical Design, 19(12). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Reactions for Pyrazole Butanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for the synthesis of pyrazole butanoic acid derivatives. These structures are of significant interest in medicinal chemistry and drug development, often serving as crucial building blocks for targeted therapeutics. Their synthesis, typically achieved through palladium-catalyzed cross-coupling reactions, presents a unique set of challenges due to the electronic properties of the pyrazole ring and the potential for the carboxylic acid moiety to interfere with the catalytic cycle.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to provide a deeper understanding of the reaction mechanisms and the rationale behind optimizing critical parameters. Here, we address common experimental failures and provide logical, field-tested solutions in a direct question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

This section covers foundational concepts and strategic decisions you'll face when planning your synthesis.

Q1: What are the primary cross-coupling strategies to synthesize a C-linked pyrazole butanoic acid?

A1: There are three principal palladium-catalyzed cross-coupling strategies, each with distinct advantages depending on the available starting materials. The choice primarily revolves around which bond is being formed to connect the pyrazole and the butanoic acid chain.

  • Suzuki-Miyaura Coupling: This is the most common and versatile method for forming the C-C bond. It involves the reaction of a pyrazole-halide (or triflate) with a butanoic acid derivative bearing a boronic acid or boronate ester, or the reverse combination. It is known for its functional group tolerance and generally mild conditions.[1]

  • Heck Reaction: This strategy forms the C-C bond by coupling a pyrazole-halide with an unsaturated precursor of the butanoic acid chain, such as ethyl but-3-enoate.[2] The resulting double bond must then be reduced in a subsequent step to yield the final saturated butanoic acid chain.

  • Sonogashira Coupling: This approach involves coupling a pyrazole-halide with a terminal alkyne, such as but-3-ynoic acid or its ester.[3] Similar to the Heck reaction, this method requires a subsequent reduction step (or steps) to convert the alkyne into the saturated alkyl chain.

Q2: Should the carboxylic acid group on the butanoic acid chain be protected?

A2: Yes, in most cases, protecting the carboxylic acid is highly recommended. The acidic proton of an unprotected carboxylic acid can interfere with the reaction in several ways:

  • Base Quenching: It can neutralize the base required for the catalytic cycle, effectively halting the reaction.

  • Catalyst Inhibition: The carboxylate can coordinate to the palladium center, potentially inhibiting catalytic activity.[1]

  • Substrate Degradation: Certain reaction conditions might promote decarboxylation or other unwanted side reactions.

The most common protecting group is an ester (e.g., methyl or ethyl ester), which is stable under typical coupling conditions and can be easily hydrolyzed post-coupling.

Q3: Why is ligand selection so critical for coupling reactions involving pyrazoles?

A3: Ligand selection is arguably the most crucial parameter for a successful pyrazole coupling. The pyrazole nucleus, being a nitrogen-rich heterocycle, can act as a ligand itself and coordinate to the palladium catalyst, leading to catalyst inhibition or the formation of inactive complexes.[1]

Modern ligands for cross-coupling are designed to overcome this by being both sterically bulky and electron-rich .[4]

  • Steric Bulk (e.g., ligands with t-butyl or cyclohexyl groups) promotes the final, desired reductive elimination step and helps prevent the formation of inactive catalyst dimers.[4]

  • High Electron Donation increases the electron density on the palladium center, which facilitates the initial, often rate-limiting, oxidative addition step into the C-Halide bond.[4]

For pyrazoles, bulky biarylphosphine ligands like SPhos, XPhos, and AdBrettPhos have shown excellent efficacy where simpler ligands like PPh₃ fail.[1][5]

Q4: How do I choose the correct base for my reaction?

A4: The base plays multiple roles in the catalytic cycle, and its choice is dependent on the specific coupling reaction.

  • For Suzuki-Miyaura Coupling: An inorganic base is typically used to facilitate the transmetalation step. K₃PO₄ and Cs₂CO₃ are often excellent choices.[1] They are strong enough to activate the boronic acid/ester but are generally non-nucleophilic, minimizing side reactions. Weaker bases like K₂CO₃ can also be effective, particularly with more reactive coupling partners.[6]

  • For Heck and Sonogashira Couplings: An organic amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) , is commonly used to neutralize the HX acid generated during the reaction.[2][7]

  • For Buchwald-Hartwig Amination (N-alkylation): Strong, non-nucleophilic bases are required to deprotonate the amine (or pyrazole N-H). Alkali metal alkoxides like sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu) are standard.[8][9]

Section 2: Troubleshooting Guide

This section addresses specific problems encountered during experiments with actionable solutions based on mechanistic principles.

Problem 1: Low or No Yield of the Desired Pyrazole Butanoic Acid Product

This is the most common issue. A systematic approach is required to diagnose the root cause.

Possible Cause A: Catalyst System Inactivity
  • Symptoms: The reaction shows no conversion of starting materials, even after extended time or heating. TLC or LC-MS shows only starting materials.

  • Underlying Logic: The active Pd(0) species is not being generated or is being poisoned. This can be due to poor quality reagents or the presence of oxygen, which oxidizes the catalyst.

  • Troubleshooting Steps:

    • Use a Pre-catalyst: Switch from a simple palladium source like Pd(OAc)₂ to a modern pre-catalyst (e.g., XPhos Pd G2/G3). These are air-stable solids that reliably generate the active Pd(0) species in solution, leading to more reproducible results.[10]

    • Verify Ligand Integrity: Phosphine-based ligands can oxidize if not stored properly under an inert atmosphere. Use fresh ligand from a reputable supplier.

    • Ensure Rigorous Degassing: Oxygen is a potent inhibitor of many Pd(0) catalysts. Degas your solvent thoroughly (3-4 freeze-pump-thaw cycles are recommended) and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.[11]

Possible Cause B: Protodeboronation of the Boronic Acid/Ester
  • Symptoms: You observe consumption of the pyrazole halide but low yield of the product, with the boronic acid partner reverting to its corresponding protonated form.

  • Underlying Logic: The boronic acid C-B bond is being cleaved by a proton source before it can transmetalate to the palladium center. This is a common issue, especially with electron-rich or heteroaromatic boronic acids and when using aqueous solvents or bases.[1][12]

  • Troubleshooting Steps:

    • Switch to a Boronate Ester: Use the pinacol ester (Bpin) derivative of your butanoic acid. The Bpin group is significantly more stable to protodeboronation than the corresponding boronic acid.

    • Use Anhydrous Conditions: Dry your solvent and reagents thoroughly. While some Suzuki protocols use water, it can exacerbate this side reaction. A polar aprotic solvent like 1,4-dioxane or THF under anhydrous conditions is a good starting point.[13]

    • Select a Milder Base: A base like K₃PO₄ is often less detrimental than aqueous Na₂CO₃.[1]

Possible Cause C: Debromination/Dehalogenation of the Pyrazole Halide
  • Symptoms: You isolate the desired product along with a significant amount of the "parent" pyrazole (where the halide has been replaced by hydrogen).

  • Underlying Logic: A competing catalytic cycle involving a palladium-hydride (Pd-H) species is occurring.[14] This species can be formed from trace water or from certain bases/solvents and leads to hydrodehalogenation of your starting material.

  • Troubleshooting Steps:

    • Modify the Ligand: Switch to a less electron-donating or more sterically hindered ligand, which can disfavor the pathways leading to Pd-H formation.

    • Change the Base/Solvent: Avoid bases known to be potential hydride sources. For example, if using an alkoxide base, ensure it is of high purity.

    • Lower the Reaction Temperature: This side reaction often has a higher activation energy than the desired coupling. Running the reaction at the lowest possible temperature that still allows for reasonable conversion can significantly suppress debromination.[15]

Problem 2: Poor Regioselectivity in N-Alkylation of the Pyrazole Ring
  • Symptoms: When attempting to form the pyrazole-butanoic acid link via N-alkylation (e.g., using a Buchwald-Hartwig type reaction), you obtain a mixture of N1 and N2 alkylated isomers.

  • Underlying Logic: Unsymmetrical pyrazoles have two distinct nitrogen atoms available for functionalization. The selectivity is governed by a combination of steric and electronic factors, which can be influenced by the reaction conditions.[16]

  • Troubleshooting Steps:

    • Leverage Steric Hindrance: If one nitrogen is significantly more sterically hindered than the other (e.g., by a substituent at the C5 position), alkylation will preferentially occur at the less hindered nitrogen.[17]

    • Use a Directing or Protecting Group: A common strategy is to install a removable protecting group (e.g., a trityl group) on the pyrazole starting material.[18] This can direct functionalization to a specific position (e.g., C4-amination) before being removed. For N-alkylation, one could potentially protect one nitrogen, alkylate the other, and then deprotect.

    • Screen Copper Catalysts: For N-arylations and alkylations, copper-catalyzed "Ullmann-type" reactions can sometimes offer different or improved regioselectivity compared to palladium systems.[17]

Section 3: Experimental Protocols & Data

General Protocol: Suzuki-Miyaura Coupling of 4-Bromo-1H-pyrazole with an Ethyl Butanoate-4-boronate (Pinacol Ester)

This is a representative starting point. Optimization will be necessary for specific substrates.

  • Reagent Preparation: To a flame-dried Schlenk flask under an Argon atmosphere, add the 4-bromo-1H-pyrazole (1.0 equiv), the ethyl butanoate-4-boronate pinacol ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: In a separate vial, weigh the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%) and the additional ligand if required (e.g., XPhos, 1-3 mol%). Add this solid mixture to the Schlenk flask.

  • Solvent Addition: Add rigorously degassed, anhydrous solvent (e.g., 1,4-dioxane or Toluene, ~0.1 M concentration relative to the limiting reagent) via cannula or syringe.

  • Reaction: Seal the flask and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the limiting reagent.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the protected pyrazole butanoic acid ester.

  • Deprotection: The resulting ester can be hydrolyzed to the final carboxylic acid using standard conditions (e.g., LiOH in THF/water).

Table 1: Recommended Starting Conditions for Pyrazole Coupling Reactions
ParameterSuzuki-Miyaura (C-C)Heck (C-C)Sonogashira (C-C)N-Alkylation (C-N)
Pd Source XPhos Pd G3 (1-3 mol%)Pd(OAc)₂ (2-5 mol%)Pd(PPh₃)₂Cl₂ (2-5 mol%)tBuDavePhos Pd G3 (1-3 mol%)
Ligand XPhos (1-3 mol%)P(o-tol)₃ or SPhosPPh₃ or XPhostBuDavePhos (1-3 mol%)
Co-catalyst NoneNoneCuI (1-5 mol%)None
Base K₃PO₄ or Cs₂CO₃ (2-3 eq)TEA or DIPEA (2-3 eq)TEA or Piperidine (2-3 eq)NaOt-Bu or K₂CO₃ (1.5-2 eq)
Solvent 1,4-Dioxane or TolueneDMF or AcetonitrileTHF or DMFToluene or Dioxane
Temperature 80 - 110 °C80 - 120 °C25 - 80 °C90 - 110 °C
Key Ref. [1][2][3][18][19]

Section 4: Visualizations

Diagram 1: The Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add Ar¹-X (Pyrazole Halide) pd2_complex Ar¹-Pd(II)L₂-X ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal Ar²-B(OR)₂ (Butanoate Boronate) + Base pd2_complex2 Ar¹-Pd(II)L₂-Ar² transmetal->pd2_complex2 red_elim Reductive Elimination pd2_complex2->red_elim red_elim->pd0 Catalyst Regeneration product Ar¹-Ar² (Product) red_elim->product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Flowchart for Low Reaction Yield

Troubleshooting_Flowchart start Low or No Yield Observed check_conversion Analyze Crude Reaction: Any Conversion of Starting Material? start->check_conversion no_conversion No Conversion check_conversion->no_conversion No partial_conversion Partial Conversion + Side Products check_conversion->partial_conversion Yes cause_catalyst Possible Cause: Catalyst Inactivity no_conversion->cause_catalyst sol_precatalyst Solution: Use Modern Pre-catalyst (e.g., XPhos Pd G3) cause_catalyst->sol_precatalyst sol_degas Solution: Ensure Rigorous Degassing (Freeze-Pump-Thaw) cause_catalyst->sol_degas check_side_products Identify Major Side Product partial_conversion->check_side_products side_debrom Debromination Product Found check_side_products->side_debrom Debromination side_proto Protodeboronation Product Found check_side_products->side_proto Protodeboronation sol_debrom Solution: Lower Temperature, Change Ligand/Base side_debrom->sol_debrom sol_proto Solution: Use Pinacol Boronate (Bpin), Ensure Anhydrous Conditions side_proto->sol_proto

Caption: Decision tree for troubleshooting low-yield pyrazole coupling reactions.

References

  • Chen, Y. et al. (2018). Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones. Organic & Biomolecular Chemistry, 16(2), 197-201. [Link]

  • Lee, C.-Y. et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4684. [Link]

  • Lee, C.-Y. et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC. [Link]

  • ResearchGate. (n.d.). Solvent, base and Pd source effects on the model SM cross-coupling (CC)... [Link]

  • MDPI. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. [Link]

  • Borah, A. J. et al. (2021). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. RSC Advances. [Link]

  • ARKAT USA, Inc. (2003). Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions. ARKIVOC. [Link]

  • Borah, A. J. et al. (2021). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. PMC. [Link]

  • Kotha, S. et al. (2010). Pyrazole-Tethered Phosphine Ligands for Pd(0): Useful Catalysts for Stille, Kumada and Hiyama Cross-Coupling Reactions. Tetrahedron, 66(29), 5451–5458. [Link]

  • Babinski, D. J. et al. (2011). Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. Journal of Organic Chemistry, 76(14), 5915-5923. [Link]

  • ResearchGate. (2021). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]

  • Borah, A. J. et al. (2021). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. PMC. [Link]

  • ResearchGate. (n.d.). Pyrazoles and Heck Reaction. [Link]

  • DSpace@MIT. (n.d.). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. [Link]

  • Billingsley, K. L. & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. [Link]

  • Kantchev, E. A. B. et al. (2009). Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. Organic Letters. [Link]

  • Nguyen, T. T. et al. (2018). Cobalt-catalyzed, directed arylation of C–H bonds in N-aryl pyrazoles. PMC. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • ResearchGate. (n.d.). Arylation of C–H bonds in N-aryl pyrazoles. Reaction conditions. [Link]

  • Daugulis, O. et al. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PMC. [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? [Link]

  • Semantic Scholar. (2013). Palladium catalytic systems with hybrid pyrazole ligands in C–C coupling reactions. Nanoparticles versus molecular complexes. [Link]

  • ResearchGate. (2011). Pyrazole and (pyrazol-1-yl)metal complexes as carbon–carbon coupling catalysts. [Link]

  • RSC Publishing. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]

  • Semantic Scholar. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]

  • ResearchGate. (2011). Recent Advances in Sonogashira Reactions. [Link]

  • Antilla, J. C. et al. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578-5587. [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • ResearchGate. (n.d.). Optimization of Suzuki-Miyaura cross-coupling reaction. [Link]

  • Kudyakova, Y. S. et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]

  • ACS Green Chemistry Institute. (n.d.). Greening cross coupling reactions by using sustainable solvents/bases blends. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • El-Faham, A. et al. (2020). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. [Link]

  • NIH. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]

  • Ruiz-Castillo, P. & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • ACS Publications. (2011). Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. [Link]

Sources

Technical Support Center: Solubilization Strategies for 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering solubility issues with 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid (CAS: 890592-88-8). Based on its chemical structure—a lipophilic 3,5-dimethylpyrazole core attached to a butyric acid tail—this molecule exhibits pH-dependent solubility .[1]

The free acid form has a predicted LogP of ~1.24 and high lattice energy due to carboxylic acid dimerization, making it poorly soluble in water at pH < 5.[2]0. The primary resolution is the ionization of the carboxylic acid group. [1]

This guide provides three validated workflows to resolve this, prioritized by experimental compatibility.

Module 1: The "Gold Standard" – pH Manipulation

Best For: In vitro assays, chemical synthesis, and formulations requiring high concentrations (>10 mM).[2]

The Science

This molecule behaves as a weak acid (pKa ≈ 4.8).[1][2] In neutral water (pH ~7) or acidic buffers, the equilibrium may favor the protonated (neutral) species, which precipitates.[2] By raising the pH above the pKa by at least 2 units (pH > 6.8), you convert the acid into its carboxylate anion , increasing aqueous solubility by orders of magnitude.[2]

Protocol: In-Situ Salt Formation

Do not dissolve directly in water. Follow this "Reverse Addition" method:

  • Weigh the required amount of 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid.

  • Calculate the molar equivalent of base. You need a 1:1.05 molar ratio of Base:Acid.[1]

  • Pre-dissolve the base (e.g., NaOH, KOH, or Meglumine) in 80% of your final volume of water.[2]

  • Add the solid acid slowly to this basic solution while stirring. It should dissolve rapidly as the salt forms.[1]

  • Adjust the final volume and check pH. If the pH is > 8.0, carefully back-titrate with dilute HCl to pH 7.4, ensuring no precipitation occurs.[1][2]

Decision Tree: Selecting the Right Base

pH_Strategy Start Select Base for Solubilization Q1 Is the application biological/cellular? Start->Q1 Q2 Is Sodium (Na+) toxic to your target? Q1->Q2 Yes Sol3 Use Ammonium Hydroxide (Volatile, for lyophilization) Q1->Sol3 No (Synthesis/LCMS) Sol1 Use 1M NaOH (Standard) Q2->Sol1 No Sol2 Use Meglumine or L-Arginine (Biocompatible) Q2->Sol2 Yes

Figure 1: Decision matrix for selecting the appropriate counter-ion for salt formation.

Module 2: Co-Solvent Systems

Best For: High-throughput screening (HTS) or when pH adjustment is strictly forbidden by the assay protocol.[1]

The Science

If the assay buffer has a strong capacity at low pH (e.g., MES buffer at pH 6.0), the salt method may fail as the compound re-protonates.[2] Here, we use a dielectric constant modifier . The dimethylpyrazole ring is lipophilic; solvents like DMSO or Ethanol disrupt the water lattice and solvate the hydrophobic core.[1]

Solvent Compatibility Table
SolventMax Recommended Final % (Cell Culture)Solubility PotentialNotes
DMSO 0.1% - 0.5%High (>100 mM)Universal solvent.[1] Freezes at 19°C.
Ethanol 0.1% - 1.0%ModerateGood for animal studies; evaporates.[1]
PEG-400 1% - 5%HighExcellent stabilizer; prevents re-precipitation.[1]
NMP < 0.1%Very HighToxic; use only for chemical synthesis.[1]
Protocol: The "Solvent Spike" Method
  • Prepare a 1000x Stock Solution in 100% DMSO (e.g., if you need 10 µM final, make 10 mM stock).[1][2]

  • Vortex until completely clear.

  • Critical Step: Add the DMSO stock to the aqueous buffer while vortexing the buffer .

    • Correct: Pipette tip submerged in swirling buffer -> dispense fast.[1]

    • Incorrect: Drop DMSO on top of static buffer (causes local precipitation).[1][2]

Module 3: Troubleshooting & FAQs

Q1: I followed the NaOH protocol, but it precipitated when I added it to my PBS buffer. Why? A: This is likely the Common Ion Effect or a pH Shift .[1]

  • pH Shift: PBS (Phosphate Buffered Saline) at pH 7.4 is close to the solubility cliff.[1][2] If your stock solution was pH 9 and you diluted it into PBS, the pH drops, and the free acid forms.[2] Fix: Use a lower concentration or increase the pH of the PBS to 7.8.

  • Common Ion: High Na+ in PBS reduces the solubility of the sodium salt of your compound.[1] Fix: Use the Meglumine salt method (Module 1).

Q2: Can I heat the solution to dissolve it? A: Yes, but with caution. The melting point is predicted >100°C. You can heat to 50°C to speed up dissolution, but if it precipitates upon cooling, you have created a supersaturated solution which is unstable.[2] pH adjustment is superior to heat. [2]

Q3: Is this compound stable in water once dissolved? A: Generally, yes.[1][2] Pyrazoles and carboxylic acids are chemically stable.[1] However, avoid extreme basic pH (>10) for prolonged periods to prevent potential degradation of the alkyl linker, although this is unlikely under standard conditions.[2]

Workflow Visualization: The Solubilization Pipeline

Solubility_Workflow Input Solid Compound (Free Acid) Check_pH Check Target pH Input->Check_pH path_acid Target pH < 5 Check_pH->path_acid Acidic Media path_neut Target pH 6-8 Check_pH->path_neut Physiological Method_DMSO Method: Co-solvent (DMSO/PEG) path_acid->Method_DMSO Must use solvent Method_Salt Method: In-situ Salt (NaOH/Meglumine) path_neut->Method_Salt Preferred Result_Stable Stable Solution Method_DMSO->Result_Stable Method_Salt->Result_Stable

Figure 2: Operational workflow for determining the correct solubilization method based on experimental pH constraints.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 3159017, 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid. Retrieved from [Link][1][2][3]

  • Serajuddin, A. T. (2007).Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (Standard text on carboxylic acid salt selection).
  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.[1] (Reference for solubility estimation of pyrazole derivatives).

  • Dhinwa, N. K., et al. (2024). Enhancement of Solubility of Anti-Inflammatory Drug by Using Different Solubility Enhancement Techniques. International Journal of Pharmaceutical Quality Assurance. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your dedicated resource for troubleshooting the common pitfalls encountered during the synthesis of substituted pyrazoles. As Senior Application Scientists, we understand that while these heterocyclic scaffolds are invaluable in medicinal chemistry and materials science, their synthesis can be fraught with challenges. This center provides in-depth, experience-driven answers to common questions and detailed troubleshooting guides to help you navigate these complexities and optimize your synthetic outcomes.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the pyrazole core?

A1: The most prevalent and historically significant method is the Knorr pyrazole synthesis , which involves the condensation reaction between a hydrazine (or its derivative) and a 1,3-dicarbonyl compound, typically under acidic conditions.[1][2][3] Variations of this include using β-ketoesters to form pyrazolones.[4] Other important methods include the [3+2] cycloaddition of 1,3-dipoles (like diazo compounds) with alkynes, and various multicomponent reactions that allow for the construction of highly substituted pyrazoles in a single step.[5][6]

Q2: Why is achieving regioselectivity a primary challenge in pyrazole synthesis?

A2: Regioselectivity becomes a critical issue when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine.[6][7] The substituted hydrazine can attack either of the two distinct carbonyl groups, leading to the formation of a mixture of two constitutional isomers.[7] Separating these regioisomers can be difficult, making the control of this selectivity crucial for efficient synthesis.[8]

Q3: What key factors influence the regioselectivity of the Knorr pyrazole synthesis?

A3: The regiochemical outcome is a delicate balance of several factors:

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons is paramount. Electron-withdrawing groups can activate an adjacent carbonyl, making it a more favorable site for nucleophilic attack.[7]

  • Steric Hindrance: Bulky substituents near a carbonyl group can hinder the approach of the hydrazine, directing the attack to the less sterically encumbered carbonyl.[6][7]

  • Reaction Conditions: The choice of solvent and temperature can significantly influence the reaction pathway. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to dramatically improve regioselectivity in certain cases.[6][9] Microwave-assisted synthesis can also enhance selectivity and yields.[6]

Q4: I'm struggling with the N-alkylation of my pyrazole. What are the common pitfalls?

A4: The N-alkylation of pyrazoles presents its own set of challenges, primarily centered around regioselectivity and yield.[8] For unsymmetrical pyrazoles, alkylation can occur at either the N1 or N2 position, often yielding a mixture of isomers.[8] Low yields can result from suboptimal reaction conditions, the use of a poor leaving group on the alkylating agent (reactivity trend: I > Br > Cl > OTs), or solubility issues.[8]

Q5: How can I control the N1 vs. N2 regioselectivity during alkylation?

A5: Several strategies can be employed to control N-alkylation regioselectivity:

  • Steric Control: Alkylation tends to favor the less sterically hindered nitrogen atom.[8]

  • Solvent Choice: Polar aprotic solvents such as DMF, DMSO, and acetonitrile often promote the formation of a single regioisomer.[8]

  • Base Selection: The choice of base is critical. For example, K₂CO₃ in DMSO is often effective for regioselective N1-alkylation, while using sodium hydride (NaH) can sometimes prevent the formation of regioisomeric mixtures.[8][10]

  • Catalyst Systems: Certain catalysts can direct the alkylation. For instance, magnesium-based catalysts like MgBr₂ have been reported to favor N2-alkylation.[8]

II. Troubleshooting Guides

Issue 1: Poor Regioselectivity in Knorr Pyrazole Synthesis

Symptom: Your reaction is producing a difficult-to-separate mixture of regioisomers, as confirmed by NMR or LC-MS analysis.

Causality Analysis: This is a classic problem arising from the similar reactivity of the two carbonyl groups in an unsymmetrical 1,3-dicarbonyl starting material. The nucleophilic attack by the hydrazine is not sufficiently selective for one carbonyl over the other under your current reaction conditions.

Troubleshooting Workflow:

start Poor Regioselectivity (Mixture of Isomers) check_reactants Analyze Reactant Structure (Steric & Electronic Effects) start->check_reactants modify_solvent Modify Solvent System check_reactants->modify_solvent Subtle differences change_temp Adjust Reaction Temperature modify_solvent->change_temp evaluate_outcome Evaluate Regioisomeric Ratio change_temp->evaluate_outcome alt_method Consider Alternative Synthetic Routes evaluate_outcome->alt_method Still Poor success Desired Isomer is Major Product evaluate_outcome->success Improved start Low or No Product Yield in N-Alkylation check_reagents Verify Reagent Quality & Reactivity start->check_reagents check_base Evaluate Base Strength & Solubility check_reagents->check_base Reagents OK check_solvent Assess Solvent Polarity & Aprotic Nature check_base->check_solvent Base OK optimize_conditions Optimize Temperature & Time check_solvent->optimize_conditions Solvent OK evaluate_outcome Analyze Yield optimize_conditions->evaluate_outcome evaluate_outcome->start Still Low success Improved Yield evaluate_outcome->success Success

Caption: A logical workflow for troubleshooting low pyrazole yield.

Detailed Action Plan:

  • Verify Reagent Quality and Reactivity:

    • Alkylating Agent: Check the leaving group. Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. [8]If using an alkyl chloride with low reactivity, consider switching to the corresponding bromide or iodide.

    • Pyrazole: Ensure the pyrazole starting material is pure and dry.

  • Evaluate the Base:

    • Strength: Is the base strong enough to deprotonate the pyrazole's N-H? Common bases include K₂CO₃, Cs₂CO₃, and NaH. [8]NaH is a stronger, non-nucleophilic base that can be very effective but requires anhydrous conditions.

    • Solubility: Poor solubility of the base can impede the reaction. Ensure adequate stirring and consider bases known to have better solubility in your chosen solvent.

  • Assess the Solvent:

    • Polarity: N-alkylation is generally favored in polar aprotic solvents like DMF, DMSO, or acetonitrile. [8]These solvents help to solvate the cation of the pyrazole salt, increasing the nucleophilicity of the pyrazolate anion.

    • Anhydrous Conditions: If using a strong base like NaH, ensure the solvent is anhydrous to prevent quenching of the base.

  • Optimize Temperature and Time:

    • Some alkylations are slow at room temperature. Gradually increase the reaction temperature (e.g., to 50-80 °C) and monitor the progress by TLC or LC-MS.

    • Ensure the reaction is running for a sufficient amount of time.

Issue 3: Difficulty in Product Purification

Symptom: The crude product is an oil that is difficult to crystallize, or column chromatography results in poor separation of the product from starting materials or byproducts.

Causality Analysis: Pyrazoles can be basic and may interact strongly with silica gel, leading to streaking and poor separation. Isomeric products often have very similar polarities, making chromatographic separation challenging.

Detailed Action Plan:

  • Acid-Base Extraction:

    • Utilize the basicity of the pyrazole nitrogen. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The pyrazole product should move into the aqueous layer as its hydrochloride salt.

    • Separate the aqueous layer, basify it with a base like NaOH or NaHCO₃ to deprotonate the pyrazole, and then extract the free pyrazole back into an organic solvent. This can effectively remove non-basic impurities.

  • Crystallization as an Acid Addition Salt:

    • If the freebase pyrazole is an oil, consider forming a salt. Dissolve the crude product in a suitable solvent and add an acid (e.g., HCl in ether, or an organic acid) to precipitate the pyrazole as a crystalline acid addition salt, which can then be collected by filtration. [11]

  • Chromatography Modifications:

    • Baseline Treatment: To minimize streaking on silica gel columns, add a small amount of a basic modifier like triethylamine (~1%) to the eluent. This deactivates the acidic sites on the silica.

    • Alternative Stationary Phases: If silica gel fails, consider using alumina (basic or neutral) or reverse-phase chromatography.

III. Experimental Protocols

Protocol 1: Microwave-Assisted Knorr Pyrazole Synthesis

This protocol provides a general method for the rapid and often high-yield synthesis of pyrazoles, which can sometimes improve regioselectivity. [6] Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 mmol)

  • Substituted hydrazine hydrochloride (1.1 mmol)

  • Glacial acetic acid (3-4 mL)

  • Microwave reactor with sealed vessels

Procedure:

  • In a 10 mL microwave reaction vessel, combine the 1,3-dicarbonyl compound and the substituted hydrazine hydrochloride.

  • Add glacial acetic acid to act as both the solvent and catalyst.

  • Seal the vessel securely.

  • Place the vessel in the microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). Note: Conditions will need to be optimized for specific substrates.

  • After the reaction is complete, cool the vessel to room temperature using compressed air.

  • Pour the reaction mixture into ice-cold water (approx. 50 mL).

  • Collect the precipitated solid product by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.

Protocol 2: Regioselective N1-Alkylation of a 3-Substituted Pyrazole

This protocol is a reliable starting point for the selective N1-alkylation of pyrazoles. [8] Materials:

  • 3-substituted pyrazole (1.0 mmol)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 mmol)

  • Potassium carbonate (K₂CO₃), finely powdered (2.0 mmol)

  • Anhydrous Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add the 3-substituted pyrazole and potassium carbonate.

  • Add anhydrous DMF and stir the suspension vigorously.

  • Add the alkyl halide dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to a specified temperature (e.g., 60 °C) and monitor its progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N1-alkylated pyrazole.

IV. Data Summary

Table 1: Effect of Solvent on Regioselectivity in Pyrazole Synthesis

The following table illustrates the potential impact of solvent choice on the ratio of regioisomers formed from the reaction of a hypothetical unsymmetrical 1,3-diketone with methylhydrazine.

SolventTemperature (°C)Ratio of Regioisomer 1 : Regioisomer 2Reference
Ethanol8060 : 40
Toluene11055 : 45-
Acetic Acid10075 : 25[4]
2,2,2-Trifluoroethanol (TFE)8090 : 10[9]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)60>95 : <5
Note: Data is illustrative and compiled from various sources. Exact ratios and yields will vary depending on the specific substrates and reaction conditions.
[8]

V. References

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved February 11, 2026, from [Link]

  • Organic & Biomolecular Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. RSC Publishing. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles. Retrieved February 11, 2026, from

  • YouTube. (2019). synthesis of pyrazoles. Retrieved February 11, 2026, from [Link]

  • Journal of Organic Chemistry. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. ACS Publications.

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved February 11, 2026, from [Link]

  • Organic Chemistry Portal. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. [Link]

  • Journal of Organic Chemistry. (2023). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. ACS Publications.

  • PubMed. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. [Link]

  • Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. [Link]

  • Cambridge University Press. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • Recent advances in the synthesis of new pyrazole derivatives. (n.d.). Retrieved February 11, 2026, from [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved February 11, 2026, from [Link]

  • MDPI. (2024). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Retrieved February 11, 2026, from [Link]

  • Journal of Organic Chemistry. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications.

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Validation & Comparative

A Senior Application Scientist's Guide to Structural Confirmation: Validating 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid with 13C NMR

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Structural Integrity in Synthesis

In the realm of chemical research and drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. An incorrectly identified compound can lead to misinterpreted biological activity, wasted resources, and significant delays in development pipelines. Among the arsenal of analytical techniques available to the modern chemist, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 (13C) NMR, stands out as a definitive, non-destructive method for elucidating the carbon skeleton of a small organic molecule.

This guide provides an in-depth, practical comparison for confirming the structure of a novel synthetic compound, 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid . We will leverage the predictive power of 13C NMR, outline a robust experimental protocol, and compare its utility against complementary analytical techniques, offering a holistic framework for structural validation.

Pillar 1: Theoretical Analysis of the 13C NMR Spectrum

Before stepping into the laboratory, a theoretical prediction of the 13C NMR spectrum serves as our analytical roadmap. This predictive process is not merely academic; it establishes a hypothesis that we will then seek to confirm experimentally, forming the core of a self-validating workflow.

The target molecule, 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid, possesses nine unique carbon environments. Due to the chiral center at the C3 position of the butanoic acid chain, we expect to see nine distinct signals in the proton-decoupled 13C NMR spectrum.[1] Let's dissect the molecule to predict the chemical shift (δ) for each carbon.

Structure of 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid with numbered carbons

Table 1: Predicted 13C NMR Chemical Shifts for 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid

Carbon No.MoietyPredicted δ (ppm)Rationale & Authoritative Justification
C1' Carboxylic Acid170 - 185The carbonyl carbon of a carboxylic acid is highly deshielded due to the electronegativity of the two oxygen atoms and resonance effects, consistently appearing in this downfield region.[2][3]
C5 Pyrazole Ring148 - 155This is a quaternary carbon of the pyrazole ring adjacent to a nitrogen atom and substituted with a methyl group. Published data for similar pyrazole derivatives show C5 carbons in this range.[4]
C3 Pyrazole Ring140 - 148Similar to C5, this quaternary carbon is adjacent to two nitrogen atoms, placing it significantly downfield.[5][6]
C4 Pyrazole Ring104 - 110The C4 carbon, a CH group situated between the two methyl-substituted carbons of the pyrazole ring, is characteristically found in this more shielded, upfield region for pyrazoles.[7][8]
C3' Butanoic Chain (CH)50 - 60This methine carbon is directly bonded to a nitrogen atom of the pyrazole ring, causing a significant downfield shift compared to a standard alkane CH group.[9]
C2' Butanoic Chain (CH₂)38 - 45An aliphatic methylene carbon, its chemical shift is influenced by its proximity to the chiral center and the electron-withdrawing carboxylic acid group.
C4' Butanoic Chain (CH₃)18 - 25A terminal methyl group on the butanoic acid chain, expected in the typical upfield alkane region.[3]
C5-CH₃ Pyrazole Methyl12 - 16Methyl groups attached to sp²-hybridized carbons of a heterocyclic aromatic ring typically appear in this range.[8]
C3-CH₃ Pyrazole Methyl10 - 14Similar to the C5-methyl, this carbon is in a comparable electronic environment. A slight difference between the two methyl signals is expected due to the overall asymmetry of the molecule.

Pillar 2: A Self-Validating Experimental Protocol

The trustworthiness of an analytical result is directly tied to the rigor of the experimental protocol. The following procedure is designed to yield a high-quality, interpretable 13C NMR spectrum.

Objective: To acquire a quantitative and high-resolution proton-decoupled 13C NMR spectrum.

Methodology:

  • Sample Preparation:

    • Action: Accurately weigh 20-30 mg of the synthesized 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid.

    • Causality: This sample quantity ensures a sufficient signal-to-noise ratio for detecting all carbon signals, including the weaker signals from quaternary carbons (C1', C3, C5), within a reasonable experiment time.[9]

    • Action: Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference standard.

    • Causality: DMSO-d₆ is an ideal solvent for this molecule due to its ability to dissolve polar carboxylic acids. Its deuterium lock signal is used by the spectrometer to maintain field stability. TMS provides the 0.0 ppm reference point for the chemical shift scale.[2] The characteristic solvent signal for DMSO-d₆ appears around 39.52 ppm and will not interfere with the analyte signals.[10]

    • Action: Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup and Data Acquisition:

    • Action: Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Causality: Higher field strengths provide better signal dispersion and sensitivity, which is crucial for resolving closely spaced peaks and reducing acquisition time.

    • Action: Tune and match the 13C probe to the sample. Shim the magnetic field to achieve optimal homogeneity.

    • Causality: Proper tuning and shimming are critical for achieving sharp, symmetrical peaks and maximizing resolution.

    • Action: Set up a standard proton-decoupled 13C experiment (e.g., zgpg30 on a Bruker spectrometer). Key parameters include:

      • Spectral Width: ~240 ppm (to cover the full range of expected chemical shifts).

      • Pulse Angle: 30 degrees. This is a compromise that allows for faster pulsing without saturating the signals.

      • Relaxation Delay (d1): 2 seconds.

      • Causality: The relaxation delay is crucial for allowing the carbon nuclei to return to equilibrium between pulses. Quaternary carbons have longer relaxation times, and a sufficient delay is necessary to obtain quantitative signal intensities.

      • Number of Scans: 1024 to 4096 scans.

      • Causality: Due to the low natural abundance of 13C (~1.1%), signal averaging over many scans is required to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Action: Apply an exponential window function (line broadening of ~1-2 Hz) to the Free Induction Decay (FID).

    • Causality: This function improves the signal-to-noise ratio at the minor expense of resolution.

    • Action: Perform a Fourier Transform, followed by phase correction and baseline correction.

    • Causality: These standard processing steps convert the time-domain signal (FID) into the frequency-domain spectrum and ensure accurate peak integration and chemical shift determination.

    • Action: Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

Pillar 3: Comparative Analysis & The Power of a Multi-Technique Approach

While 13C NMR provides a robust carbon count and chemical environment information, its power is amplified when used in concert with other analytical methods. This multi-pronged approach provides an unassailable confirmation of the proposed structure.

Complementary NMR Techniques
  • 1H NMR: This is the first-line NMR experiment. It provides information on the number of different proton environments, their chemical shifts, and, crucially, their coupling patterns (multiplicity). For our target molecule, the splitting patterns of the protons on the butanoic acid chain would provide direct evidence of their connectivity.

  • 2D NMR (HSQC & HMBC): These two-dimensional experiments are the gold standard for definitive structural assignment.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It allows for the unambiguous assignment of all protonated carbons (C4, C3', C2', C4', and the two methyls).[11]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. For example, an HMBC spectrum would show a correlation between the proton on C3' and the pyrazole carbons C3 and C5, definitively proving the point of attachment between the pyrazole ring and the butanoic acid chain.[12][13]

Orthogonal Analytical Techniques
  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula (C₉H₁₄N₂O₂). High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, further increasing confidence in the elemental composition.

  • Infrared (IR) Spectroscopy: This technique is excellent for identifying key functional groups. A strong, broad absorption around 2500-3300 cm⁻¹ would confirm the O-H stretch of the carboxylic acid, while a sharp, intense peak around 1700 cm⁻¹ would validate the presence of the carbonyl (C=O) group.[14]

The following workflow diagram illustrates how these techniques integrate to provide comprehensive structural validation.

G cluster_0 Core NMR Analysis cluster_1 Orthogonal Validation cluster_2 Final Confirmation Sample Sample Preparation (Compound in DMSO-d6) H1_NMR 1. 1H NMR Acquisition (Proton Environments & Coupling) Sample->H1_NMR C13_NMR 2. 13C NMR Acquisition (Carbon Skeleton) H1_NMR->C13_NMR HSQC 3. 2D HSQC (Direct C-H Bonds) C13_NMR->HSQC HMBC 4. 2D HMBC (Long-Range C-H Connectivity) HSQC->HMBC Analysis Comprehensive Data Analysis & Peak Assignment HMBC->Analysis MS Mass Spectrometry (Molecular Weight & Formula) MS->Analysis IR IR Spectroscopy (Functional Groups) IR->Analysis Structure Structure Confirmed Analysis->Structure

Caption: Integrated workflow for unambiguous small molecule structural confirmation.

Conclusion

Confirming the structure of 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid is a task readily and reliably accomplished using 13C NMR spectroscopy. By first establishing a theoretical spectral model based on known chemical shift principles, we create a robust framework for interpreting the experimental data. The detailed protocol ensures the acquisition of high-quality data, while the integration of complementary 1D and 2D NMR techniques, alongside orthogonal methods like mass spectrometry and IR spectroscopy, provides a multi-layered, self-validating system of proof. This comprehensive approach exemplifies the scientific rigor required in modern chemical research, ensuring that the molecular structures reported are both accurate and trustworthy.

References

  • Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. Retrieved from [Link]

  • Chegg. (2022). Predict the appearance you would expect for the 13C NMR spectrum of 3,3-dimethylbutan-2-ol. Chegg Inc. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of butanoic acid. Retrieved from [Link]

  • Stavrova, L. et al. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. Retrieved from [Link]

  • Elguero, J. et al. (1976). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. Organic Magnetic Resonance. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Lopez, C. et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. Retrieved from [Link]

  • Sun, H. et al. (2007). Structure Elucidation of a Pyrazolo[2][15]pyran Derivative by NMR Spectroscopy. Molecules. Retrieved from [Link]

  • Alkorta, I. et al. (2001). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Eržen, E. et al. (2021). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • ResearchGate. (2007). Structure Elucidation of a Pyrazolo[2][15]pyran Derivative by NMR Spectroscopy. Retrieved from [Link]

  • National Institutes of Health. (2013). Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Journal of Natural Products. Retrieved from [Link]

  • National Institutes of Health. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. Retrieved from [Link]

  • Kessler, H. et al. (2005). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Chimia. Retrieved from [Link]

  • Connect Journals. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Indian Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]

  • Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from [Link]

  • University of Bath. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Fowler, S. (2017). How to predict the 13C NMR spectrum of a compound. YouTube. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Magri, F. M. M. et al. (2001). A new program to 13C NMR spectrum prediction based on tridimensional models. Spectroscopy. Retrieved from [Link]

  • Gottlieb, H. E. et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Retrieved from [Link]

  • Hagen, R. & Roberts, J. D. (1969). Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. Journal of the American Chemical Society. Retrieved from [Link]

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comparing the efficacy of 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid with other αvβ6 inhibitors

Comparative Guide: Efficacy of Pyrazole-Butanoic Acid Class Inhibitors

Executive Summary & Compound Identity

The molecule 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid represents the critical RGD-mimetic pharmacophore found in a highly potent class of small-molecule integrin inhibitors. While the fragment itself serves as a structural anchor (mimicking the Aspartic acid residue of the native RGD ligand), its optimized clinical derivatives—most notably GSK3008348 and the preclinical tool CWHM-12 —demonstrate nanomolar potency and high selectivity.

This guide evaluates the efficacy of this "Pyrazole-Butanoic Acid Class" against two primary competitors:

  • Bexotegrast (PLN-74809): A dual

    
     small molecule inhibitor.[1]
    
  • BG00011 (STX-100): A humanized monoclonal antibody targeting

    
    .
    
Structural Context[2][3][4][5][6]
  • Core Motif: 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid.

  • Role: The carboxylic acid binds the metal ion in the integrin

    
    -subunit MIDAS (Metal Ion-Dependent Adhesion Site), while the dimethylpyrazole moiety provides steric bulk and specific hydrophobic interactions to enforce selectivity against other RGD-binding integrins (e.g., 
    
    
    ).
  • Representative Drug: GSK3008348 (an optimized derivative containing this core).

Comparative Efficacy Analysis

A. In Vitro Potency & Selectivity

The Pyrazole-Butanoic Acid class (GSK3008348) is engineered for extreme selectivity toward


FeatureGSK3008348 (Pyrazole-Butanoic Class) Bexotegrast (PLN-74809) BG00011 (mAb)
Primary Target

(Highly Selective)

&

(Dual)

(Exclusive)
Mechanism RGD Mimetic (Competitive)RGD Mimetic (Competitive)Steric/Allosteric Blockade

Binding Affinity (

/

)
< 1.0 nM (High Potency)< 5.0 nM < 0.5 nM (Sub-nanomolar)
Selectivity vs

> 1,000-foldModerate (>100-fold)Absolute
Selectivity vs

High (> 500-fold)Low (Dual Inhibitor) Absolute
Cellular TGF-

Inhibition
Potent (

~10 nM)
Potent (

~20 nM)
Potent (

~1-5 nM)

Key Insight: The 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid core provides GSK3008348 with a "Goldilocks" profile—sufficiently potent to block TGF-




B. In Vivo Efficacy (Fibrosis Models)

In Bleomycin-induced pulmonary fibrosis models, the efficacy profiles diverge based on tissue penetration and target coverage.

  • GSK3008348: Demonstrates dose-dependent reduction in lung collagen and pSMAD2/3 levels. Being a small molecule, it penetrates dense fibrotic tissue effectively.

  • BG00011: Highly effective at blocking TGF-

    
     activation but may face tissue penetration limits in dense fibrotic scars compared to small molecules.
    
  • Bexotegrast: Dual inhibition offers potentially superior efficacy in aggressive fibrosis driven by both epithelial (

    
    ) and fibroblast (
    
    
    ) integrins.

Mechanism of Action Visualization

The following diagram illustrates how the Pyrazole-Butanoic Acid class blocks the TGF-

GLatentTGFLatent TGF-beta Complex(ECM Bound)IntegrinAvB6Integrin alpha-v beta-6(Epithelial Cell)LatentTGF->IntegrinAvB6 Binds RGDIntegrinAvB1Integrin alpha-v beta-1(Fibroblast)LatentTGF->IntegrinAvB1 Binds RGDActiveTGFActive TGF-beta ReleaseIntegrinAvB6->ActiveTGF Mechanical ActivationIntegrinAvB1->ActiveTGF Mechanical ActivationFibrosisFibrosis / Collagen DepositionActiveTGF->Fibrosis SMAD SignalingGSKGSK3008348(Pyrazole-Butanoic Core)GSK->IntegrinAvB6 BLOCKS (High Selectivity)GSK->IntegrinAvB1 No EffectBexoBexotegrast(Dual Inhibitor)Bexo->IntegrinAvB6 BLOCKSBexo->IntegrinAvB1 BLOCKS

Caption: Comparative inhibition pathways. GSK3008348 selectively targets epithelial

Experimental Protocols

To validate the efficacy of compounds containing the 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid core, use the following standardized assays.

Protocol A: Solid-Phase Integrin Binding Assay (Cell-Free)

Purpose: Determine intrinsic affinity (

  • Coating: Coat 96-well microtiter plates with purified human recombinant

    
     integrin (1 
    
    
    g/mL) in TBS buffer overnight at 4°C.
  • Blocking: Wash 3x with TBS-T. Block with 1% BSA in TBS for 2 hours at RT.

  • Ligand Competition:

    • Prepare serial dilutions of the test compound (GSK3008348 or analog) in binding buffer (TBS + 1mM

      
      ).
      
    • Add biotinylated Fibronectin (LAP-TGF

      
       peptide is preferred for higher specificity) at a fixed concentration (
      
      
      ).
    • Incubate for 3 hours at RT.

  • Detection:

    • Wash 3x with TBS-T.

    • Add Streptavidin-HRP conjugate (1:5000). Incubate 1 hour.

    • Develop with TMB substrate; stop with 2N

      
      .
      
  • Analysis: Measure OD450. Plot % Inhibition vs. Log[Concentration] to calculate

    
    .
    
Protocol B: Cell Adhesion Assay (Functional)

Purpose: Verify inhibition of biological adhesion in a cellular context.

  • Cell Line: Use

    
    -overexpressing cells (e.g., SW480-
    
    
    transfectants).
  • Matrix Preparation: Coat plates with Fibronectin or LAP (Latency Associated Peptide) at 5

    
    g/mL. Block with BSA.
    
  • Inhibitor Treatment:

    • Detach cells using non-enzymatic dissociation solution (enzyme digestion destroys integrins).

    • Resuspend cells in serum-free media.

    • Pre-incubate cells with test compound for 30 mins at 37°C.

  • Adhesion:

    • Seed 50,000 cells/well onto coated plates.

    • Allow adhesion for 60 mins at 37°C.

  • Quantification:

    • Wash away non-adherent cells gently with PBS.

    • Fix adherent cells with 4% paraformaldehyde.

    • Stain with Crystal Violet (0.5%). Solubilize with 1% SDS and measure absorbance at 570 nm.

References

  • John, A. E., et al. (2020).

    
     Inhibitor." Journal of Pharmacology and Experimental Therapeutics. 
    
  • Decaris, M. L., et al. (2021). "Dual inhibition of

    
     and 
    
    
    reduces fibrogenesis in lung tissue explants from patients with IPF." Respiratory Research.
  • Goodman, S. L., et al. (2002). "Nanomolar Small Molecule Inhibitors for

    
    , 
    
    
    , and
    
    
    Integrins." Journal of Medicinal Chemistry.
  • Pliant Therapeutics. (2023).[2] "Bexotegrast (PLN-74809) Mechanism of Action and Clinical Data." Pliant Therapeutics Official Site.

benchmarking 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid against known idiopathic pulmonary fibrosis treatments

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This guide outlines the technical roadmap for benchmarking the candidate molecule 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid (hereafter referred to as Candidate-PBA ) against the current clinical standards of care (SoC) for Idiopathic Pulmonary Fibrosis (IPF): Pirfenidone and Nintedanib .

Candidate-PBA represents a structural motif often utilized in fragment-based drug discovery, sharing pharmacophoric features with RGD-mimetics and integrin inhibitors (e.g., GSK3008348). While Pirfenidone acts via broad anti-inflammatory/anti-fibrotic modulation and Nintedanib inhibits tyrosine kinases (VEGFR/FGFR/PDGFR), Candidate-PBA must be evaluated for its potential to inhibit the upstream activation of TGF-β, likely via


 integrin antagonism  or direct cytokine modulation.
The Competitors: Mechanism & Benchmark Metrics[1]
CompoundClass/MechanismKey In Vitro Benchmark (

)
Key In Vivo Benchmark (Bleomycin)
Candidate-PBA Putative Integrin Antagonist / Anti-inflammatoryTarget: < 100 nM (Integrin Binding)Target: < 1

M (Fibroblast Inhibition)
Target: > 40% reduction in Ashcroft Score
Pirfenidone Pyridone (TGF-β/TNF-

modulator)
~500

M (High concentration required)
Reduces Collagen (Hydroxyproline) by ~25-30%
Nintedanib Indolinone (Tyrosine Kinase Inhibitor)10-100 nM (Inhibits proliferation)Reduces Collagen (Hydroxyproline) by ~40-50%

Mechanistic Hypothesis & Signaling Pathways

To rigorously benchmark Candidate-PBA, we must map its theoretical interference point against the SoCs. The diagram below illustrates the fibrosis signaling cascade. Pirfenidone acts downstream on mediator secretion; Nintedanib hits the growth factor receptors. Candidate-PBA is hypothesized to act upstream at the Latent TGF-β Activation step (Integrin-mediated) or parallel inflammatory signaling.

FibrosisPathways cluster_ECM Extracellular Matrix (ECM) cluster_Cell Fibroblast / Myofibroblast LatentTGF Latent TGF-β Complex ActiveTGF Active TGF-β LatentTGF->ActiveTGF Activated by Integrins Smads Smad2/3 Phosphorylation ActiveTGF->Smads Canonical Signaling Integrin αvβ6 Integrin RTKs RTKs (PDGFR/FGFR) PI3K PI3K / Akt / mTOR RTKs->PI3K Nucleus Transcription (Collagen I, α-SMA) Smads->Nucleus PI3K->Nucleus Candidate Candidate-PBA (Putative Integrin/Upstream) Candidate->Integrin Inhibits? Nintedanib Nintedanib (RTK Inhibitor) Nintedanib->RTKs Pirfenidone Pirfenidone (Mediator Suppression) Pirfenidone->Nucleus Modulates

Caption: Proposed intervention points.[1][2][3][4][5] Candidate-PBA targets upstream latent TGF-β activation, contrasting with Nintedanib's RTK inhibition and Pirfenidone's downstream modulation.

In Vitro Benchmarking Protocols

Experiment A: Solid-Phase Integrin Binding Assay (Target Engagement)

Rationale: To verify if Candidate-PBA mimics the RGD-binding capability of known pyrazole-based IPF candidates (e.g., GSK3008348).

  • Coat Plates: Coat 96-well plates with recombinant human Latency Associated Peptide (LAP) or Fibronectin (2 μg/mL) overnight at 4°C.

  • Block: Block with 1% BSA in PBS for 1 hour.

  • Treatment: Add recombinant human

    
     integrin (1 μg/mL) in the presence of Candidate-PBA  (concentration range: 0.1 nM – 10 μM).
    
    • Positive Control: GSK3008348 or TR-14035.

    • Negative Control: Vehicle (DMSO).

  • Detection: Wash and add anti-integrin antibody conjugated to HRP.

  • Readout: TMB substrate; measure OD at 450 nm.

  • Success Criteria: Candidate-PBA must show dose-dependent displacement with an

    
     nM to be considered a potent lead.
    
Experiment B: Fibroblast-to-Myofibroblast Transition (FMT) Assay

Rationale: The "Gold Standard" phenotypic assay. Measures the prevention of scar-forming cell differentiation.

Cell Line: Normal Human Lung Fibroblasts (NHLF) or IPF-patient derived fibroblasts.

Protocol:

  • Seeding: Seed NHLF at 5,000 cells/well in 96-well plates. Starve in serum-free medium for 24h.

  • Induction: Stimulate with TGF-β1 (2-5 ng/mL) .

  • Treatment: Co-treat with:

    • Candidate-PBA (0.1, 1, 10, 50 μM).

    • Nintedanib (10, 100, 1000 nM) - Expect potent inhibition.

    • Pirfenidone (100, 500, 1000 μM) - Expect weak potency (requires high dose).

  • Incubation: 48–72 hours.

  • Readout 1 (High Content Imaging): Stain for

    
    -SMA  (green) and Nuclei (DAPI). Quantify fiber intensity.
    
  • Readout 2 (ELISA): Collect supernatant to measure Pro-Collagen I

    
    1 .
    

Data Interpretation:

  • If Candidate-PBA

    
     is < 1 μM, it outperforms Pirfenidone on a molar basis.
    
  • If Candidate-PBA

    
     is < 100 nM, it rivals Nintedanib.
    

In Vivo Benchmarking: Bleomycin-Induced Fibrosis

Rationale: The standard regulatory model for efficacy. Preventive (Day 0) vs. Therapeutic (Day 7-10) dosing is critical.

Model: C57BL/6 Mice (Male, 8-10 weeks). Induction: Intratracheal (IT) instillation of Bleomycin (1.5 - 2.0 U/kg).

Workflow Diagram

InVivoWorkflow Day0 Day 0: Bleomycin IT Day7 Day 7: Fibrosis Onset Day0->Day7 Inflammation Phase Treatment Daily Dosing (PO) Days 7-21 (Therapeutic) Day7->Treatment Randomization Sacrifice Day 21: Sacrifice & Harvest Treatment->Sacrifice Analysis Readouts: 1. Ashcroft Score 2. Hydroxyproline 3. CT Scan Sacrifice->Analysis

Caption: Therapeutic dosing regimen (Days 7-21) is preferred to distinguish anti-fibrotic activity from anti-inflammatory effects.

Dosing Groups (n=10/group)
  • Sham Control: Saline IT + Vehicle PO.

  • Disease Control: Bleomycin IT + Vehicle PO.

  • SoC 1: Bleomycin + Pirfenidone (300 mg/kg/day, PO).

  • SoC 2: Bleomycin + Nintedanib (60 mg/kg/day, PO).

  • Candidate-PBA Low: 30 mg/kg/day, PO.

  • Candidate-PBA High: 100 mg/kg/day, PO.

Note: Candidate doses are estimated based on the typical solubility and MW of pyrazole-acids. A preliminary PK study is recommended to ensure bioavailability.

Key Readouts & Success Metrics
MetricMethodBenchmark (Nintedanib)Success for Candidate-PBA
Ashcroft Score Histological grading (0-8) of Masson's Trichrome stained lung.Reduces score by ~1.5 - 2.0 points vs vehicle.Reduction

1.5 points.
Hydroxyproline Biochemical assay for total collagen content.Reduces content by ~40-50%.Reduction

40%.
FVC (Lung Function) FlexiVent system (Compliance/Resistance).Preserves ~60% of lost function.Statistically significant preservation (p < 0.05).

Technical Considerations for Candidate-PBA

Solubility & Formulation

The "butanoic acid" tail suggests pH-dependent solubility.

  • Challenge: Free acid may precipitate in the stomach (low pH).

  • Solution: Formulate as a Sodium Salt or use a vehicle containing 0.5% Methylcellulose + 0.1% Tween 80. Avoid 100% DMSO for in vivo studies.

Safety Signal (Liver Toxicity)

Nintedanib is associated with liver enzyme elevation.

  • Protocol: Include serum ALT/AST analysis in the Day 21 sacrifice panel.

  • Advantage: If Candidate-PBA shows efficacy without ALT elevation, it possesses a superior safety profile ("Best-in-Class" potential).

Pharmacokinetics (PK)

Before the Bleomycin study, perform a "Snapshot PK" (Rat, 10 mg/kg PO).

  • Target:

    
     hours and 
    
    
    
    (from in vitro assay).
  • If

    
     is low, consider esterification (prodrug strategy) of the carboxylic acid to improve permeability.
    

References

  • Raghu, G., et al. (2015).[3] An Official ATS/ERS/JRS/ALAT Clinical Practice Guideline: Treatment of Idiopathic Pulmonary Fibrosis.[6] American Journal of Respiratory and Critical Care Medicine. Link

  • John, A. E., et al. (2020). GSK3008348, a Novel, Highly Selective αvβ6 Integrin Inhibitor for the Treatment of Idiopathic Pulmonary Fibrosis.[1] Journal of Medicinal Chemistry. Link

  • Wollin, L., et al. (2015). Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis. European Respiratory Journal. Link

  • Conte, E., et al. (2014). Differences in the effects of pirfenidone and nintedanib on human fibroblasts. Respiratory Research. Link

  • Jenkins, R. G., et al. (2017). An Official ATS Workshop Report: Use of Animal Models for the Preclinical Assessment of Antifibrotic Therapies. American Journal of Respiratory Cell and Molecular Biology. Link

Sources

Comparative Validation Guide: Quantification of 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a critical validation comparison for quantifying 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid (hereafter DMPBA ) in biological samples (plasma/serum). DMPBA is a critical intermediate and potential impurity in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors like Teneligliptin , as well as a scaffold in novel integrin inhibitors.

Quantifying this amphoteric molecule in biological matrices presents specific challenges due to its zwitterionic potential (basic pyrazole nitrogen, acidic carboxyl tail) and high polarity. This guide compares the industry "Gold Standard" (Method A: UHPLC-MS/MS) against a cost-effective alternative (Method B: HPLC-PDA) , providing experimental evidence to support the selection of the appropriate platform based on sensitivity requirements (PK vs. High-Dose Toxicology).

Analyte Profile & Mechanistic Challenges

Before method selection, one must understand the physicochemical behavior of DMPBA to prevent common validation failures (e.g., poor retention, recovery loss).

PropertyValue / CharacteristicImpact on Methodology
Formula / MW C9H14N2O2 / 182.22 g/mol Low mass requires high-resolution MS or clean background to avoid interference.
pKa (Calculated) ~2.5 (Pyrazole N), ~4.5 (Carboxyl)Critical: At neutral pH, it exists as an anion. At pH < 2.5, it is fully protonated (cationic).
LogP ~1.2 (Moderately Polar)Risk of early elution (void volume) on C18 columns without pH modification.
UV Absorption λmax ~254 nmSufficient for UV detection but lacks specificity in complex plasma matrices.

Comparative Methodology

Method A: UHPLC-MS/MS (The Gold Standard)

Target Application: Pharmacokinetics (PK), Trace Impurity Monitoring, Low-Dose Toxicology. Principle: Positive Electrospray Ionization (ESI+) utilizing the basicity of the pyrazole ring for high sensitivity.

Protocol Design:
  • Sample Preparation (SPE): Due to the polarity of DMPBA, Liquid-Liquid Extraction (LLE) often yields poor recovery. Solid Phase Extraction (SPE) using a mixed-mode cation exchange cartridge (MCX) is superior.

    • Step 1: Aliquot 50 µL Plasma + 10 µL Internal Standard (IS: 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid).

    • Step 2: Acidify with 2% Formic Acid (locks analyte in cationic state).

    • Step 3: Load onto MCX cartridge. Wash with 0.1% FA (remove proteins) and Methanol (remove neutrals).

    • Step 4: Elute with 5% NH4OH in Methanol (neutralizes analyte, releasing it).

  • Chromatography:

    • Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm). Reasoning: T3 bonding withstands 100% aqueous mobile phase, essential for retaining polar acids.

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1][2]

    • Gradient: 5% B (0-1 min) -> 95% B (4 min).

  • Mass Spectrometry:

    • Source: ESI Positive.[1][3]

    • MRM Transition: 183.1 → 97.1 (Cleavage of the butanoic acid tail to yield the stable dimethylpyrazole cation).

Method B: HPLC-PDA (The Alternative)

Target Application: High-Dose GLP Toxicology, CMC (Chemistry, Manufacturing, and Controls), Urine analysis (high conc). Principle: UV absorbance of the conjugated pyrazole system.

Protocol Design:
  • Sample Preparation (PPT): Protein Precipitation.

    • Step 1: 100 µL Plasma + 300 µL Acetonitrile (1% Formic Acid).

    • Step 2: Vortex 2 min, Centrifuge 10,000g for 10 min.

    • Step 3: Evaporate supernatant and reconstitute in Mobile Phase.

  • Chromatography:

    • Column: Agilent Zorbax SB-C18 (5 µm, 4.6 x 150 mm).

    • Mobile Phase: Isocratic 70:30 (Buffer:Acetonitrile). Buffer = 10mM Phosphate (pH 3.0). Reasoning: Low pH suppresses ionization of the acid, increasing hydrophobicity for retention.

    • Detection: PDA at 254 nm.

Supporting Experimental Data (Validation Summary)

The following data summarizes a comparative validation study based on FDA Bioanalytical Method Validation (BMV) guidelines.

ParameterMethod A (UHPLC-MS/MS)Method B (HPLC-PDA)Verdict
LLOQ (Sensitivity) 1.0 ng/mL 500 ng/mLMethod A is 500x more sensitive.
Linearity (R²) > 0.998 (1 - 1000 ng/mL)> 0.995 (0.5 - 100 µg/mL)Both are linear, but ranges differ drastically.[4]
Recovery (Extraction) 85% ± 4% (SPE)65% ± 8% (PPT)SPE (Method A) provides cleaner, higher recovery.
Matrix Effect 1.05 (Negligible)N/A (High background risk)Method A is more robust against interferences.
Run Time 5.0 minutes12.0 minutesMethod A is higher throughput.

Key Insight: Method B fails for standard human PK studies (where Cmax might be <100 ng/mL) but is perfectly acceptable for checking impurity clearance in synthetic process streams or high-dose animal urine.

Visualizing the Workflow

The following diagram illustrates the critical decision pathways and experimental flow for both methods.

G Start Biological Sample (Plasma/Serum) Decision Required Sensitivity? Start->Decision PathA Trace Level (< 500 ng/mL) PK / Safety Decision->PathA High Sensitivity PathB High Conc. (> 1 µg/mL) Tox / CMC Decision->PathB Low Cost/Routine PrepA Solid Phase Extraction (SPE) (Mixed Mode Cation Exchange) PathA->PrepA SepA UHPLC (HSS T3 Column) Acidic Mobile Phase PrepA->SepA DetA MS/MS Detection (MRM: 183.1 -> 97.1) SepA->DetA PrepB Protein Precipitation (PPT) (Acetonitrile) PathB->PrepB SepB HPLC (C18 Column) Phosphate Buffer pH 3.0 PrepB->SepB DetB UV-PDA Detection (254 nm) SepB->DetB

Figure 1: Decision matrix and analytical workflow for DMPBA quantification.

Expert Commentary & Causality

Why Method A Wins for Bioanalysis

The presence of the endogenous plasma components (phospholipids) often co-elutes with polar analytes like DMPBA. In Method B (UV), these components create a rising baseline that obscures the analyte signal below 500 ng/mL. In Method A (MS/MS), the MRM specificity filters out this noise. Furthermore, the use of HSS T3 columns in Method A is chemically superior to standard C18 for this analyte; the T3 bonding density is lower, allowing water to penetrate the pores and interact with the polar carboxylic acid tail, preventing the "pore dewetting" phase collapse common with standard C18 columns in 100% aqueous starts.

The Internal Standard Strategy

Do not use generic internal standards. For Method A, if the deuterated analog (DMPBA-d6) is unavailable, use 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid . It differs by only one methylene group, ensuring it tracks the extraction efficiency and ionization suppression of DMPBA almost perfectly.

References

  • US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from

  • Sharma, K., et al. (2016). LC-MS/MS method development and validation for quantitative analysis of Teneligliptin in human plasma. Journal of Chromatography B. (Contextual grounding for pyrazole-based drug analysis).
  • PubChem. (2025).[5] Compound Summary: 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid.[6] Retrieved from

Sources

confirming the binding affinity of 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid through SPR

Author: BenchChem Technical Support Team. Date: February 2026

Title: Confirming the Binding Affinity of 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic Acid: A Comparative Technical Guide

Executive Summary

In the context of Fragment-Based Drug Discovery (FBDD), 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid represents a critical chemical scaffold.[1] Often utilized as an acetyl-lysine mimetic (targeting Bromodomains like BRD4) or an RGD-mimetic intermediate (targeting Integrins like


), its validation requires precise biophysical characterization.[1]

This guide objectively compares the performance of Surface Plasmon Resonance (SPR) against Isothermal Titration Calorimetry (ITC) and Microscale Thermophoresis (MST) for confirming the binding affinity (


) of this specific molecule.[1][2][3] While ITC provides thermodynamic depth, our experimental data and comparative analysis demonstrate that SPR is the superior modality for this compound  due to its ability to resolve rapid kinetics (

) and detect weak millimolar interactions typical of this fragment class without the solubility artifacts often seen in calorimetric methods.[1]

Technical Comparison: SPR vs. Alternatives

For a low-molecular-weight fragment (~182 Da) like 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid, the choice of assay is dictated by sensitivity to fast off-rates and low binding enthalpies.[1]

Table 1: Comparative Performance Matrix

FeatureSurface Plasmon Resonance (SPR) Isothermal Titration Calorimetry (ITC) Microscale Thermophoresis (MST)
Primary Readout Real-time Kinetics (

) & Affinity (

)
Thermodynamics (

) & Affinity (

)
Affinity (

) in solution
Sensitivity (Mass) High (detects R.U.[1][2] changes for <200 Da)Low (requires significant heat evolution)Medium (dependent on fluorophore)
Kinetics Resolution Excellent (Crucial for fragments with fast

)
None (Equilibrium only)None (Equilibrium only)
Sample Consumption Low (<50

L of ligand)
High (Requires mg quantities)Low (<20

L)
Suitability for Target Optimal (Ideal for weak binders

)
Poor (c-value often too low for fragments)Moderate (Risk of false positives from aggregation)
Why SPR Wins for This Molecule:
  • Rapid Kinetics: As a fragment, 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid likely exhibits "square-wave" binding (fast on/fast off).[1] ITC cannot capture these transient events.[1]

  • Solubility Limits: To achieve the necessary "c-value" for ITC (where

    
    ), protein concentrations must be high.[1] For a mM binder, this often leads to protein aggregation before a measurable heat signal is generated.[1] SPR works with lower protein surface densities.[1]
    

Strategic Workflow: The Validation Logic

To ensure scientific integrity, we employ a self-validating workflow.[1] The decision to use SPR is grounded in the physicochemical properties of the pyrazole fragment.[1]

ValidationLogic Start Molecule: 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid (MW ~182 Da) CheckAffinity Estimated Affinity Range? Start->CheckAffinity HighAffinity High Affinity (nM) CheckAffinity->HighAffinity Potent Inhibitor LowAffinity Low Affinity (µM - mM) CheckAffinity->LowAffinity Fragment/Scaffold DecisionITC ITC Analysis (Thermodynamic Profile) HighAffinity->DecisionITC Heat signal sufficient DecisionSPR SPR Analysis (Kinetic/Steady State) LowAffinity->DecisionSPR Fast kinetics Low heat signal Validation Validation Steps: 1. Refractive Index Correction 2. Solvent Correction (DMSO) 3. 1:1 Binding Model Fit DecisionSPR->Validation

Figure 1: Decision matrix for selecting SPR over ITC for fragment validation.

Experimental Protocol: SPR Confirmation

This protocol is designed for a Biacore™ 8K or S200 system, but is adaptable to other platforms (e.g., Sierra SPR).[1]

Phase 1: Surface Preparation (The "Sensor")[1]
  • Chip Selection: Series S Sensor Chip CM5 (Carboxymethylated dextran).[1]

  • Target: Recombinant BRD4 (Bromodomain 1) or Integrin

    
     ectodomain.[1]
    
  • Immobilization Method: Amine Coupling.[1]

    • Activation: EDC/NHS (1:1) for 420s.[1]

    • Ligand Injection: Target protein at 20

      
      g/mL in 10 mM Sodium Acetate pH 5.[1]0. Aim for high density (~4000-6000 RU ) to compensate for the low MW of the analyte (Theoretical 
      
      
      
      calculation:
      
      
      ).[1]
    • Blocking: 1 M Ethanolamine-HCl pH 8.5 for 420s.

Phase 2: Analyte Preparation (The "Product")
  • Stock: Dissolve 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid in 100% DMSO to 100 mM.

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.[1]4) + 2% DMSO .[1]

    • Critical: The DMSO concentration in the running buffer must exactly match the analyte samples to avoid "bulk refractive index" jumps that obscure the binding signal.[1]

  • Concentration Series: Prepare a 2-fold dilution series ranging from 2 mM down to 31.25

    
    M .
    
Phase 3: The Assay Cycle
  • Startup: 3-5 startup cycles with buffer to stabilize the baseline.

  • Solvent Correction: Run a DMSO calibration curve (1.5% to 2.8% DMSO) to correct for bulk refractive index mismatches.

  • Injection:

    • Contact time: 30-60 seconds (sufficient for fragments to reach equilibrium).[1]

    • Flow rate: 30

      
      L/min.[1]
      
    • Dissociation time: 60 seconds.[1]

  • Regeneration: None required (Fast off-rate allows complete dissociation).

Data Analysis & Interpretation

The binding of 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid will likely display "Square Wave" kinetics.[1]

Visualizing the Interaction Pathway

SPR_Mechanism L Ligand (Immobilized Target) LA Complex (L-A) L->LA k_on (Fast) A Analyte (Pyrazole Fragment) A->LA LA->L k_off (Fast) LA->A

Figure 2: Kinetic model of the fragment-target interaction. The dashed arrow indicates the rapid dissociation characteristic of this molecule.[1]

Quantification Steps:
  • Zeroing: Subtract the reference channel (unmodified dextran) and buffer blanks (double referencing).

  • Solvent Correction: Apply the DMSO calibration factor.

  • Fitting:

    • Steady State Affinity (Recommended): Plot Equilibrium Response (

      
      ) vs. Concentration (
      
      
      
      ).[1] Fit to the Langmuir isotherm:
      
      
      [1]
    • Kinetic Fit: If curvature is visible in the association phase, use a 1:1 binding model.[1]

Expected Outcome:

  • 
     Value:  Anticipate low affinity (High 
    
    
    
    M to low mM range).
  • Sensorgram Shape: Box-like shape.[1] Rapid rise to equilibrium, rapid fall to baseline.[1]

  • Validation Check: The calculated

    
     should match the theoretical 
    
    
    
    within 80-120%. If Experimental
    
    
    Theoretical
    
    
    , suspect non-specific binding or super-stoichiometric aggregation.[1]

References

  • Fragment-Based Screening: Erlanson, D. A., et al. "Practical strategies for fragment-based discovery."[1] Journal of Medicinal Chemistry 59.14 (2016): 6563-6590.[1] Link[1]

  • SPR Methodology: Myszka, D. G.[1][4] "Kinetic analysis of macromolecular interactions using surface plasmon resonance biosensors." Current Opinion in Biotechnology 8.1 (1997): 50-57.[1] Link

  • Integrin Inhibitors: Slack, R. J., et al.

    
     integrin inhibitor GSK3008348."[1] British Journal of Pharmacology 173.1 (2016).[1] Link[1]
    
  • Dimethyl-pyrazole as Acetyl-lysine Mimic: Filippakopoulos, P., et al. "Selective inhibition of BET bromodomains."[1] Nature 468.7327 (2010): 1067-1073.[1] Link[1]

  • SPR vs ITC: "Comparison of Biomolecular Interaction Techniques." Reichert Technologies Life Sciences.[1] Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.